4-Amino-3-chlorophenol (4-A-3-CP) is a bifunctional aromatic intermediate critical to the synthesis of tyrosine kinase inhibitors (TKIs), specifically Lenvatinib (hepatocellular carcinoma) and Tivozanib (renal cell carcinoma).[3][5] Its structural uniqueness lies in the ortho-chlorine substitution relative to the amine, which sterically and electronically modulates the nucleophilicity of the nitrogen atom while influencing the acidity of the para-hydroxyl group.[3]
This guide moves beyond basic property listing to provide a researcher-centric workflow for synthesis, purification, and stability management, addressing the compound's susceptibility to oxidative quinone-imine formation.[3]
Part 1: Physiochemical Profile
The following data aggregates experimental values and high-confidence predictive models suitable for process design.
Property
Value / Description
Technical Context
Appearance
Grey to light-brown crystalline powder
Color darkens upon oxidation (formation of chloro-quinone imines).[3][5]
Melting Point
158 – 162 °C
Sharp melting range indicates high purity; broadens significantly >1% impurity.[3][5]
Density
~1.406 g/cm³
High density relative to aminophenol due to chlorine substitution.[3][5]
Solubility (High)
DMSO, Methanol, Ethanol, dilute Acid/Base
Amphoteric nature allows dissolution in HCl (as ammonium salt) or NaOH (as phenolate).[3][5]
Solubility (Low)
Water (Neutral pH), Hexane, Toluene
Poor water solubility at isoelectric point requires pH adjustment for aqueous extraction.[3][5]
pKa (Phenol)
~9.26 (Predicted)
Slightly more acidic than 4-aminophenol (pKa ~10.[3][5]3) due to Cl- inductive withdrawal.[3][5]
pKa (Aniline)
~3.5 – 4.0 (Estimated)
Significantly less basic than aniline (pKa 4.[3][5]6) due to ortho-Cl steric/electronic effects.[3][5]
Part 2: Molecular Architecture & Reactivity
Understanding the electronic push-pull mechanisms is vital for controlling side reactions during drug synthesis.[3][5]
Electronic Effects
Amine Nucleophilicity: The chlorine atom at position 3 exerts a negative inductive effect (-I), withdrawing electron density from the ring.[3][5] More importantly, it creates steric hindrance around the amino group at position 4.[3][5] This makes 4-A-3-CP less nucleophilic than unsubstituted 4-aminophenol, requiring stronger electrophiles or catalysts for N-alkylation/acylation.[3][5]
Phenolic Acidity: The electron-withdrawing chlorine stabilizes the phenoxide anion, increasing acidity.[3][5] This allows for selective O-alkylation under mild basic conditions if the amine is protected or the stoichiometry is strictly controlled.[3][5]
Visualization: Reactivity Pathways
The following diagram maps the competitive reaction pathways and the critical oxidation risk.[3][5]
Caption: Competitive reaction pathways. Note the oxidation risk (red) which leads to colored impurities.[5]
Part 3: Strategic Synthesis Protocol
While catalytic hydrogenation is preferred in GMP settings, the Iron/Acetic Acid Reduction of 3-chloro-4-nitrophenol is the most robust method for laboratory-scale synthesis (1–50g) as it avoids high-pressure vessels and pyrophoric catalysts.[3][5]
Activation: In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Iron Powder (3.0 eq) in Ethanol (10 vol) . Add Glacial Acetic Acid (0.5 eq) dropwise to activate the iron surface (etching).[3][5] Stir at 60°C for 15 minutes.
Addition: Dissolve 3-Chloro-4-nitrophenol (1.0 eq) in minimal Ethanol. Add this solution dropwise to the iron suspension over 30 minutes. Reasoning: Exothermic control; prevents runaway temperature spikes.[3][5]
Reflux: Heat the mixture to reflux (~78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (yellow spot) should disappear, replaced by a lower Rf amine spot (UV active, turns brown with iodine).[3][5]
Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[3][5] Critical: Do not let the filtrate cool before filtering, or the product may crystallize in the Celite.[3]
Neutralization & Extraction: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and adjust pH to ~7–8 with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[3][5][7]
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water (9:1) if necessary to remove colored oxidation byproducts.[3][5]
Synthesis Workflow Diagram
Caption: Laboratory-scale reduction workflow using Fe/AcOH system.
Part 4: Analytical Characterization
To validate the integrity of the synthesized compound, compare against these spectral benchmarks.
Note: The coupling constants (J values) confirm the 1,2,4-substitution pattern.[3] The doublet at ~6.75 ppm is characteristic of the proton sandwiched between the Cl and OH groups.[3]
Part 5: Handling & Stability (The "Self-Validating" System)
4-A-3-CP is prone to oxidative degradation , turning from grey/white to dark brown.[3][5] A self-validating storage protocol involves visual inspection.[3][5]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Visual Check: If the powder is dark brown or black, significant quinone formation has occurred.[3][5] Purify via recrystallization (EtOH/Water) before use in sensitive couplings.[3][5]
Solution Stability: Prepare solutions immediately before use. Do not store DMSO stock solutions for >24 hours without freezing, as DMSO can act as a mild oxidant over time.[3][5]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87184, 4-Amino-3-chlorophenol.[3][5] Retrieved from [Link][5]
CAS Common Chemistry. Detail for CAS RN 17609-80-2.[3][4][5][6][8][9] Retrieved from [Link][4][5]
Matrix Fine Chemicals. Technical Data Sheet: 4-Amino-3-chlorophenol.[3][5][8][10] Retrieved from [Link][5]
Technical Whitepaper: Stability Profiling & Lifecycle Management of 4-(Aminomethyl)-3-chlorophenol Hydrobromide
This technical guide details the stability profile, degradation mechanisms, and lifecycle management of 4-(Aminomethyl)-3-chlorophenol hydrobromide . Executive Summary 4-(Aminomethyl)-3-chlorophenol hydrobromide is a bif...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the stability profile, degradation mechanisms, and lifecycle management of 4-(Aminomethyl)-3-chlorophenol hydrobromide .
Executive Summary
4-(Aminomethyl)-3-chlorophenol hydrobromide is a bifunctional building block containing a phenolic hydroxyl group and a benzylic amine (stabilized as a hydrobromide salt). It is frequently employed in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates.
Its stability is compromised by three primary vectors: oxidative quinone formation , hygroscopic deliquescence , and photolytic dehalogenation . This guide defines the "Gold Standard" storage protocol: -20°C under Argon , with strict exclusion of light and moisture.
Chemical Identity & Structural Vulnerabilities[1][2]
To manage stability, one must understand the molecular "pain points." This molecule is not a simple aniline; it is a benzylamine , which alters its reactivity profile significantly compared to 4-amino-3-chlorophenol.
Feature
Chemical Moiety
Stability Implication
Core Scaffold
3-Chlorophenol
Electron-rich ring prone to oxidation. The chlorine atom at C3 provides some deactivation but introduces photolytic instability (C-Cl bond cleavage).
Functional Group A
4-Aminomethyl ()
The benzylic position is susceptible to oxidative cleavage. As a salt, it is stable; as a free base, it rapidly absorbs atmospheric to form carbamates.
Counterion
Hydrobromide ()
Highly hygroscopic. Absorption of water leads to "caking," acidity changes, and hydrolysis of downstream intermediates.
Degradation Pathways (Mechanistic View)
The following diagram illustrates the cascade of failure if storage conditions are breached.
Figure 1: Mechanistic degradation pathways. Note that moisture acts as a catalyst, enabling the mobility required for oxidation.
Storage & Handling Protocols
The "Gold Standard" Storage Condition
Do not rely on standard refrigeration (4°C) for long-term storage (>3 months). The hydrobromide salt requires sub-zero temperatures to arrest kinetic degradation.
Temperature: -20°C (± 5°C).
Atmosphere: Inert Gas (Argon preferred over Nitrogen due to higher density).
Container: Amber glass vial with a PTFE-lined screw cap. Parafilm or electrical tape seal is insufficient; use heat-shrink bands if available.
Desiccant: Secondary containment with active silica gel or molecular sieves.
Handling Workflow (SOP)
The transition from storage to bench is the highest risk period for water condensation.
Figure 2: Handling workflow to prevent condensation-induced hydrolysis.
Critical Note on Tools:
Do not use stainless steel spatulas if the compound appears damp. The HBr salt is acidic and can corrode low-grade steel, contaminating your sample with Iron (Fe) ions, which subsequently catalyze phenolic oxidation [1]. Use ceramic or PTFE-coated tools.
Analytical Monitoring & QC
To validate the integrity of your stock, employ the following self-validating analytical checks.
Detection: UV at 210 nm (Amine/Ring) and 254 nm (Aromatic).
Pass Criteria: Single peak >98% area. New peaks at RRT (Relative Retention Time) 0.8-0.9 usually indicate phenolic oxidation byproducts.
Safety & Emergency (SDS Summary)
While this is a technical guide, safety is paramount. 4-(Aminomethyl)-3-chlorophenol hydrobromide is a Skin & Eye Irritant and potentially Corrosive due to the HBr moiety.
Signal Word:WARNING / DANGER (depending on concentration).
Hazard Statements:
H314: Causes severe skin burns and eye damage (if wet).
An In-depth Technical Guide to 4-Amino-3-chlorophenol as a Pharmaceutical Intermediate
A Note to the Reader: This guide addresses the synthesis, properties, and applications of 4-Amino-3-chlorophenol and its hydrochloride salt. Extensive research revealed a significant lack of publicly available technical...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Reader: This guide addresses the synthesis, properties, and applications of 4-Amino-3-chlorophenol and its hydrochloride salt. Extensive research revealed a significant lack of publicly available technical information for "4-(Aminomethyl)-3-chlorophenol hydrobromide" as specified in the topic request. The compound detailed herein, 4-Amino-3-chlorophenol, is a structurally related and well-documented pharmaceutical intermediate. The primary structural difference is the presence of an amino group (-NH₂) directly attached to the phenyl ring, as opposed to an aminomethyl group (-CH₂NH₂). This guide is intended to provide valuable insights for researchers and drug development professionals working with related chemical scaffolds.
Introduction: The Strategic Importance of 4-Amino-3-chlorophenol
4-Amino-3-chlorophenol is a substituted aromatic compound of significant interest in the pharmaceutical industry.[1][2] Its molecular structure, featuring a phenol, an amine, and a chlorine atom on a benzene ring, makes it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] This intermediate is particularly crucial in the production of targeted cancer therapies, such as tyrosine kinase inhibitors.[2] The strategic placement of its functional groups allows for sequential chemical modifications, enabling the construction of intricate molecular architectures required for specific biological activity.[1][2]
Table 1: Chemical Identifiers for 4-Amino-3-chlorophenol.
Synthesis of 4-Amino-3-chlorophenol: A Process Overview
Several synthetic routes to 4-Amino-3-chlorophenol have been developed, often focusing on scalability, yield, and purity for pharmaceutical manufacturing.[4][5][6] One common approach involves the reduction of a nitrophenol precursor, while another builds the molecule through a series of aromatic substitution and functional group interconversion steps.[4][6] A patented method highlights a three-step process starting from p-aminophenol, which is advantageous due to the availability of the starting material and the controllable reaction conditions.[6]
Synthetic Pathway from p-Aminophenol
This synthesis involves three main stages: acetylation of the starting material, followed by chlorination, and finally hydrolysis to yield the desired product.[6]
Synthesis of 4-Amino-3-chlorophenol from p-Aminophenol.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative synthesis of 4-Amino-3-chlorophenol.[6]
Step 1: Acetylation of p-Aminophenol
To a solution of p-aminophenol in a suitable solvent, add triethylamine.
Add an acylating agent, such as acetic anhydride, to the reaction mixture.
Stir the reaction at room temperature until completion.
After the reaction is complete, add water and a water-insoluble organic solvent for extraction.
Separate the organic layer, wash, dry, and concentrate to obtain 4-acetamino phenyl acetate.
Step 2: Chlorination
Dissolve the 4-acetamino phenyl acetate in a suitable solvent.
Add a chlorinating agent to the solution.
Stir the reaction mixture until the starting material is consumed.
Work up the reaction to isolate the 4-acetamino-3-phenyl chloroacetate.
Step 3: Hydrolysis
Dissolve the 4-acetamino-3-phenyl chloroacetate in an aqueous solution of an inorganic base (e.g., NaOH, KOH).[6]
Heat the reaction mixture to 80-120 °C and stir for 4-8 hours.[6]
Filter the resulting precipitate, wash with water, and dry to obtain 4-Amino-3-chlorophenol.[6]
Physicochemical Properties
The physical and chemical properties of 4-Amino-3-chlorophenol and its hydrochloride salt are crucial for its handling, storage, and use in subsequent reactions.
4-Amino-3-chlorophenol is a pivotal intermediate in the synthesis of several targeted therapies, most notably the multi-kinase inhibitor, Lenvatinib, which is used in the treatment of various cancers.[1][2]
Synthesis of Lenvatinib: A Representative Application
In the synthesis of Lenvatinib, 4-Amino-3-chlorophenol serves as a core structural component, undergoing a series of reactions to build the final complex molecule.
Simplified schematic of Lenvatinib synthesis.
Quality Control and Analytical Methods
Ensuring the purity of 4-Amino-3-chlorophenol is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing its purity and identifying any process-related impurities.
HPLC Method for Purity Assessment
A validated HPLC method is essential for the quality control of 4-Amino-3-chlorophenol. The following is a general protocol that can be adapted.
Instrumentation:
HPLC system with a UV detector
C18 reverse-phase column
Mobile Phase:
A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
Protocol:
Prepare a standard solution of 4-Amino-3-chlorophenol of known concentration.
Prepare a sample solution of the batch to be tested.
Set the HPLC parameters (e.g., flow rate, column temperature, detection wavelength).
Inject the standard and sample solutions into the HPLC system.
Analyze the resulting chromatograms to determine the purity of the sample by comparing the peak area of the main component to the total peak area.
General workflow for HPLC analysis.
Safety and Handling
4-Amino-3-chlorophenol and its salts are chemical reagents that must be handled with appropriate safety precautions.[7]
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[7]
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[7]
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[7]
Storage: Keep container tightly closed in a dry and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
Patsnap. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka. Available at: [Link]
PubChem. 4-Amino-3-chlorophenol hydrochloride. Available at: [Link]
Google Patents. CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol.
PubChem. 4-Amino-3-chlorophenol. Available at: [Link]
MDPI. Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists. Available at: [Link]
Matrix Fine Chemicals. 4-AMINO-3-CHLOROPHENOL | CAS 17609-80-2. Available at: [Link]
Safety data sheet and handling precautions for 4-(Aminomethyl)-3-chlorophenol hydrobromide
The following technical guide details the safety data, handling precautions, and emergency protocols for 4-(Aminomethyl)-3-chlorophenol hydrobromide . Notice to Researchers: This compound is a specialized intermediate of...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety data, handling precautions, and emergency protocols for 4-(Aminomethyl)-3-chlorophenol hydrobromide .
Notice to Researchers: This compound is a specialized intermediate often confused with 4-amino-3-chlorophenol. This guide explicitly addresses the benzylamine derivative (4-aminomethyl), not the aniline. Due to the limited availability of direct toxicological data for this specific salt, hazard classifications are derived from verified Structural Activity Relationship (SAR) analysis of close analogs [4-(Aminomethyl)phenol hydrobromide] and functional group properties (chlorophenols/benzylamines).
Chemical Identification & Distinctions
Compound Name: 4-(Aminomethyl)-3-chlorophenol hydrobromide
Synonyms: 2-Chloro-4-hydroxybenzylamine hydrobromide; 3-Chloro-4-(aminomethyl)phenol HBr.
CAS Number (Base): 771573-47-8 (Note: Commercial salts often reference the base CAS with a salt modifier).
Molecular Formula:
Researchers must verify the structure before use. This compound contains a benzylamine moiety (
), which is significantly more basic () than the aniline found in 4-amino-3-chlorophenol (). This difference dictates the pH handling and solubility profile.
Hazard Identification (GHS Classification)
Based on functional group analysis and analog data (CAS 90430-14-1).
GHS05 (Corrosion): Due to potential eye damage from the basic amine/acidic salt interaction.
GHS07 (Exclamation Mark): Irritant/Acute Tox.
Composition & Purity Considerations
Purity: Typically
for research grades.
Impurities: May contain traces of free HBr (acidic) or 3-chlorophenol derivatives (toxic/corrosive).
Hygroscopicity: Hydrobromide salts are notoriously hygroscopic. Absorption of water can lead to hydrolysis and "clumping," making precise weighing difficult and potentially altering stoichiometry in synthesis.
Do not handle on an open bench. The fine dust of amine salts is a potent respiratory irritant.
Primary: Chemical Fume Hood (Face velocity
).
Secondary: Local Exhaust Ventilation (LEV) if weighing large quantities (
).
B. Personal Protective Equipment (PPE)
Gloves:Nitrile (0.11 mm) is sufficient for incidental contact. For prolonged handling or solution preparation, use Double-gloving or Laminate (PE/EVAL) gloves to prevent permeation of the phenol moiety.
Eye Protection:Chemical Safety Goggles are mandatory. Face shield required if handling solutions
due to splash risk.
Respiratory: If fume hood is unavailable (not recommended), use a P3 (EN 143) or N100 (NIOSH) particulate respirator.
C. Experimental Handling Workflow
Weighing: Use anti-static weighing boats. Hydrobromide salts often carry static charges, causing powder to "jump." Use an ionizing bar if available.
Solubilization: Add the solid to the solvent, not vice versa, to control exotherms.
Reaction Monitoring: When quenching reactions containing this intermediate, be aware that basification (pH
) will liberate the free benzylamine, which is volatile and odorous.
Visualization: Safe Handling Decision Logic
Figure 1: Decision logic for safe handling, emphasizing static control and order of addition.
Emergency Response Protocols
A. First Aid Measures
Eye Contact (Critical): Rinse immediately with water for 15 minutes , lifting eyelids. The acidic HBr component combined with the phenol requires immediate dilution. Seek ophthalmologist evaluation.
Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, or copious soap and water. Phenol derivatives are lipophilic; water alone may not efficiently remove them.
Inhalation: Move to fresh air. If wheezing occurs (amine sensitization), seek medical attention.
B. Spill Management
Evacuate: Clear the immediate area of non-essential personnel.
PPE: Don full PPE (Goggles, Nitrile gloves, Lab coat).
Neutralization: Do not use strong bases (NaOH) directly on the solid, as this may generate heat and fumes.
Cleanup:
Cover spill with Dry Lime or Soda Ash to neutralize the HBr acid salt.
Sweep up carefully (avoid dust) and place in a hazardous waste container.
Clean surface with soap and water.
Visualization: Emergency Response Tree
Figure 2: Triage workflow for exposure and spill incidents.
Storage & Stability
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The amine group is sensitive to oxidation, and the phenol is sensitive to light.
Container: Amber glass vials with tight-sealing Teflon-lined caps.
Incompatibilities:
Strong Oxidizers: Risk of fire/explosion.
Acyl Chlorides/Anhydrides: Will react violently with the amine/phenol.
Bases: Will liberate the free amine.
Physicochemical Properties (Data Table)
Property
Value / Description
Note
Appearance
Off-white to beige crystalline solid
Darkens upon oxidation
Melting Point
(Decomposes)
Typical for HBr salts
Solubility
Soluble in Water, DMSO, Methanol
Poor solubility in non-polar solvents (DCM, Hexane)
Acidity (pH)
Acidic in aqueous solution (~ pH 3-4)
Due to HBr hydrolysis
Odor
Weak phenolic odor
Distinct from the "fishy" amine odor of the free base
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87184, 4-Amino-3-chlorophenol. (Used for SAR analysis of the chlorophenol core). Retrieved from [Link]
Application Note: HPLC Purity Analysis of 4-(Aminomethyl)-3-chlorophenol Hydrobromide
Executive Summary This guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purity analysis of 4-(Aminomethyl)-3-chlorophenol Hydrobromide . This molecule presents speci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purity analysis of 4-(Aminomethyl)-3-chlorophenol Hydrobromide .
This molecule presents specific chromatographic challenges due to its amphoteric nature (containing both a basic amine and an acidic phenol) and the presence of a bromide counter-ion. This method utilizes a low-pH phosphate buffer system to suppress silanol activity and maintain the analyte in a protonated cationic state, ensuring sharp peak shape and reproducible retention.
Chloro-substituent: Increases lipophilicity relative to the parent aminophenol.
Hydrobromide Salt: Dissociates in solution; Bromide (
) is UV-active at low wavelengths (<215 nm).
The Analytical Challenge
Silanol Interaction (Tailing): At neutral pH, the protonated amine interacts strongly with deprotonated silanols (
) on the silica backbone of the column, causing severe peak tailing.
Zwitterionic Behavior: Near pH 7, the molecule may exist as a zwitterion, leading to unpredictable retention and poor solubility.
Bromide Interference: The
counter-ion elutes near the void volume (). If the detection wavelength is set too low (e.g., 205 nm), the bromide peak can obscure early-eluting impurities.
Method Development Logic
To overcome these challenges, we employ a "Silanol Suppression" strategy :
Mobile Phase pH < 3.0: At pH 2.5, surface silanols are protonated (
), preventing ionic interaction with the amine. The analyte is fully protonated, behaving as a stable cation.
Buffer Selection: Potassium Phosphate is chosen over Formic/Trifluoroacetic acid for its superior buffering capacity and optical transparency at 220 nm.
Column Selection: A "Base-Deactivated" (BDS) or highly end-capped C18 column is required to minimize secondary interactions.
Visual Workflow & Decision Tree
Figure 1: Method Development Decision Tree illustrating the logic for pH, column, and wavelength selection.
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).
Instrumentation Parameters
Parameter
Setting
Rationale
Column
Agilent Zorbax Eclipse Plus C18 (or equiv.)150 mm x 4.6 mm, 3.5 µm or 5 µm
High surface area, double end-capped to prevent amine tailing.
Column Temp
30°C ± 1°C
Ensures retention time reproducibility.
Flow Rate
1.0 mL/min
Standard flow for 4.6mm ID columns.
Injection Vol
5.0 - 10.0 µL
Adjust based on sample concentration to avoid overload.
Detection
UV at 225 nm
Critical: Avoids the Bromide cutoff (<210nm) while maximizing phenol absorbance.
Run Time
20 Minutes
Sufficient to elute hydrophobic impurities.
Mobile Phase Preparation
Mobile Phase A (Buffer): Dissolve 2.72 g of
in 1000 mL of water (20 mM). Adjust pH to 2.5 ± 0.05 with dilute Phosphoric Acid. Filter through a 0.45 µm membrane.
Mobile Phase B (Organic): 100% Acetonitrile.
Gradient Program
The compound is moderately polar. A gradient starting at low organic content is necessary to retain the main peak away from the void volume (and the Bromide peak).
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.00
95
5
Initial Hold
2.00
95
5
Isocratic Hold (Elute salts)
12.00
40
60
Linear Ramp (Elute impurities)
14.00
40
60
Wash
14.10
95
5
Return to Initial
20.00
95
5
Re-equilibration
Sample Preparation Workflow
Stock Solution (1.0 mg/mL):
Weigh 25 mg of 4-(Aminomethyl)-3-chlorophenol HBr.
Transfer to a 25 mL volumetric flask.
Dissolve in ~15 mL of Diluent (MP A : ACN, 90:10). Note: The acidic buffer in the diluent aids solubility of the salt.
Sonicate for 5 minutes. Make up to volume.
Working Standard (0.1 mg/mL):
Dilute 1.0 mL of Stock Solution into a 10 mL flask.
Dilute to volume with Diluent.
Blank Preparation:
Inject the Diluent alone to identify system peaks and the bromide ion void peak.
System Suitability & Validation (The "Trust" Pillar)
Before analyzing unknown samples, the system must pass the following criteria (based on USP <621> guidelines).
Parameter
Acceptance Criteria
Troubleshooting Failure
Tailing Factor ()
NMT 1.5
If > 1.5: Column is old (silanols exposed) or pH is too high. Check buffer pH.[1][2]
Theoretical Plates ()
NLT 5,000
If low: Check connections for dead volume or replace column.
Retention Time ()
± 2.0% RSD (n=5)
If drifting: Ensure column is equilibrated for at least 20 mins.
Resolution ()
> 2.0 (Main peak vs. nearest impurity)
If poor: Decrease gradient slope or lower flow rate.
Bromide Peak Warning
You will observe a sharp peak near the void volume (
min). This is the Bromide counter-ion.
Validation Step: Inject a solution of Sodium Bromide (NaBr) to confirm the retention time of the bromide ion. Ensure it does not co-elute with the main analyte peak.
Troubleshooting Guide
Issue: "Ghost" Peak at ~1.8 minutes
Cause: This is likely the Bromide (
) ion if you are detecting at low wavelengths (210 nm).
Solution: Increase detection wavelength to 225 nm or 254 nm. Bromide absorbance drops significantly above 215 nm.
Issue: Peak Splitting
Cause: Sample solvent mismatch.[3] Dissolving the sample in 100% Acetonitrile while starting the gradient at 95% Water causes precipitation or "washout" at the column head.
Solution: Always dissolve the sample in the Diluent (90% Buffer / 10% ACN).
Issue: Retention Time Shift
Cause: pH sensitivity. The amine pKa is sensitive.[4]
Solution: Ensure the phosphate buffer is strictly adjusted to pH 2.5 using a calibrated pH meter. Do not rely on mass-only preparation.
References
USP General Chapter <621> Chromatography. United States Pharmacopeia. (2023). System Suitability and allowable adjustments.[5][6][7][8]
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.
Dolan, J. W. (2002). LCGC North America: Peak Tailing and Column Aging. (Explains the silanol-amine interaction mechanism).
PubChem Compound Summary. (2023). 4-Amino-3-chlorophenol Hydrochloride (Analogous Salt).[9] National Center for Biotechnology Information.
Application & Protocol Guide: Strategic Synthesis of Lenvatinib Utilizing 4-Amino-3-chlorophenol
Abstract: This comprehensive guide details the pivotal role of 4-amino-3-chlorophenol as a key starting material in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor. It provides an in-depth analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This comprehensive guide details the pivotal role of 4-amino-3-chlorophenol as a key starting material in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor. It provides an in-depth analysis of the synthetic pathway, including a step-by-step protocol for the coupling reaction with 4-chloro-7-methoxyquinoline-6-carboxamide and subsequent urea formation. The document elucidates the mechanistic rationale behind each step, discusses process optimization, and outlines robust analytical methods for characterization and quality control, tailored for researchers and professionals in drug development and pharmaceutical chemistry.
Introduction: Lenvatinib and the Significance of its Precursors
The chemical name for Lenvatinib is 4-[3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy]-7-methoxy-6-quinolinecarboxamide[1]. Its complex structure necessitates a multi-step synthesis. A cornerstone of many patented synthetic routes is the strategic use of 4-amino-3-chlorophenol [6][7][8][9][10]. This intermediate provides the critical chloro-substituted phenoxy backbone onto which the quinoline and cyclopropylurea moieties are attached.
It is crucial to distinguish this starting material from structurally similar but incorrect compounds. The synthesis of Lenvatinib relies specifically on the nucleophilic aromatic substitution capabilities of the hydroxyl group and the subsequent derivatization of the amino group of 4-amino-3-chlorophenol.
The Synthetic Pathway: A Mechanistic Overview
The most prevalent synthetic strategies for Lenvatinib involve two core transformations starting from 4-amino-3-chlorophenol:
Urea Formation: The amino group of 4-amino-3-chlorophenol is converted into a cyclopropylurea moiety. This is often achieved by reaction with an activating agent like phenyl chloroformate, followed by aminolysis with cyclopropylamine[6][8][11].
Ether Linkage (Nucleophilic Aromatic Substitution): The hydroxyl group of the resulting urea intermediate performs a nucleophilic attack on the C4 position of 4-chloro-7-methoxyquinoline-6-carboxamide, displacing the chloride and forming the final ether linkage[7][12].
The order of these steps can be reversed, where the ether linkage is formed first, followed by the urea formation[1][6]. This guide will focus on the former route, which is well-documented in patent literature.
Physicochemical Properties of Key Reagents
A thorough understanding of the starting materials is fundamental to successful synthesis.
Compound
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Appearance
Melting Point (°C)
4-Amino-3-chlorophenol
17609-80-2
C₆H₆ClNO
143.57
Light yellow solid
159-160
4-Amino-3-chlorophenol HCl
52671-64-4
C₆H₇Cl₂NO
180.03
Off-white solid
N/A
Phenyl Chloroformate
1885-14-9
C₇H₅ClO₂
156.57
Colorless liquid
-
Cyclopropylamine
765-30-0
C₃H₇N
57.09
Colorless liquid
-
4-chloro-7-methoxyquinoline-6-carboxamide
35654-56-9
C₁₁H₉ClN₂O₂
236.66
White to off-white solid
N/A
Data sourced from PubChem and commercial supplier information.[10][13][14][15]
Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. 4-Amino-3-chlorophenol is harmful if swallowed and can cause skin and eye irritation[13][16]. Phenyl chloroformate is highly toxic and corrosive.
Diagram: Lenvatinib Synthesis Workflow
Caption: Workflow for Lenvatinib synthesis from 4-amino-3-chlorophenol.
Protocol 1: Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea
This protocol is a synthesis based on procedures described in patent literature[8][11].
Reaction Setup: To a suitable reaction vessel, add 4-Amino-3-chlorophenol hydrochloride (1.0 eq., e.g., 60.0 g, 333.3 mmol) and 2-methyltetrahydrofuran (2-MeTHF).
Base Addition: Add a solution of sodium bicarbonate (NaHCO₃) (2.1 eq.) in water drop-wise, ensuring the temperature is maintained below 10°C.
Carbamate Formation: Prepare a solution of phenyl chloroformate (1.1 eq.) in 2-MeTHF. Add this solution dropwise to the reaction mixture, keeping the internal temperature below 10°C.
Reaction Monitoring: Stir the mixture at 0-5°C for approximately 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically <1%).
Phase Separation: Once the reaction is complete, separate the aqueous and organic phases.
Aminolysis: To the organic phase containing the phenyl carbamate intermediate, directly add cyclopropylamine (2.0 eq.).
Heating: Heat the mixture and stir at 50°C for approximately 3 hours, monitoring by HPLC until the reaction is complete.
Work-up and Crystallization: After completion, perform an acidic wash to remove excess cyclopropylamine. The product is then crystallized, often from a solvent system like ethyl acetate/heptane, to yield 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea as a white solid[8][11].
Protocol 2: Synthesis of Lenvatinib (Final Coupling Step)
This protocol is adapted from patent EP 3620452 A1[11].
Reaction Setup: In a clean, dry reaction vessel, combine 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (2.0 eq.), 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq.), and cesium carbonate (Cs₂CO₃) (2.0 eq.).
Solvent Addition: Add dimethylsulfoxide (DMSO) as the solvent.
Heating and Reaction: Heat the mixture to a temperature between 45-55°C (preferably 50°C) and stir.
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting materials are consumed.
Crystallization and Isolation: Upon completion, cool the solution to room temperature. Add dichloromethane (DCM) (typically in a 1:3 DMSO:DCM ratio) to precipitate the product. Stir the resulting suspension at room temperature and then at a reduced temperature (0-5°C) to maximize precipitation[11].
Filtration and Washing: Filter the suspension. Wash the solid cake with a DMSO:DCM mixture and then triturate with pure DCM.
Drying: Dry the solid under vacuum at an elevated temperature (e.g., 60°C) to yield Lenvatinib free base.
Choice of Base: In the final coupling step, a strong yet non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) is crucial. It is effective in deprotonating the phenolic hydroxyl group of the urea intermediate, activating it for the nucleophilic attack on the electron-deficient quinoline ring. Other bases like potassium carbonate can also be used[1].
Solvent System: DMSO is an ideal solvent for the SNAr coupling reaction due to its polar aprotic nature, which effectively solvates the cation of the base and accelerates the reaction rate. For purification, the choice of an anti-solvent like DCM is critical for inducing crystallization and achieving high purity by precipitating the desired product while leaving impurities in the mother liquor[11].
Temperature Control: Maintaining a temperature of ~50°C in the final step is a balance. It provides sufficient energy to overcome the activation barrier of the reaction without promoting significant side reactions or degradation, which could occur at higher temperatures[11]. The initial carbamate formation is performed at low temperatures (0-10°C) to control the reactivity of the highly electrophilic phenyl chloroformate and minimize side reactions[6][11].
Analytical Characterization
Robust analytical methods are essential to ensure the purity and identity of the synthesized Lenvatinib.
Application Note: Optimization of Crystallization Kinetics for 4-(Aminomethyl)-3-chlorophenol Hydrobromide
Executive Summary & Scientific Rationale The purification of 4-(Aminomethyl)-3-chlorophenol hydrobromide presents a unique challenge in process chemistry due to its amphoteric nature and the competing physicochemical pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The purification of 4-(Aminomethyl)-3-chlorophenol hydrobromide presents a unique challenge in process chemistry due to its amphoteric nature and the competing physicochemical properties of its functional groups. The molecule contains an oxidation-prone phenol, a basic benzylamine, and a lipophilic chlorine substituent, all stabilized as a hydrobromide salt.
This protocol deviates from standard "cook-book" recrystallization by addressing the specific failure modes associated with this scaffold:
Oxidative Degradation: Phenolic moieties are susceptible to quinone formation (pinking/browning) even in acidic salt forms if trace metals or light are present.
Hygroscopicity: The HBr salt lattice energy is high, but the compound can retain moisture, complicating stoichiometry.
Thermal Instability: Prolonged heating in protic solvents can lead to nucleophilic displacement of the halogen or polymerization.
The Core Philosophy: We utilize a Polarity-Gradient Cooling Crystallization method. Rather than relying solely on thermal differentials, we manipulate the dielectric constant of the solvent system to force an ordered lattice formation, excluding regioisomers and oxidative byproducts.
Before initiating the protocol, the solvent system must be matched to the lattice energy of the target salt.
Dielectric Constant (
) Matching
The HBr salt is highly polar. We require a primary solvent (Solvent A) with high
to disrupt the lattice at elevated temperatures, and a secondary solvent (Solvent B) with low to reduce solubility yield loss.
Solvent
Dielectric Constant ()
Role
Suitability
Methanol
33.0
Solvent A
High Risk. Too solubilizing; leads to low recovery yields.
Ethanol (Abs.)
24.5
Solvent A
Ideal. Good thermal gradient solubility.
Isopropanol (IPA)
17.9
Solvent A
Alternative. Higher boiling point allows better dissolution of stubborn crude.
Ethyl Acetate
6.0
Solvent B
Ideal Anti-solvent. Miscible with EtOH; induces gradual precipitation.
Diethyl Ether
4.3
Solvent B
Moderate. Good anti-solvent but high volatility causes crusting (uncontrolled nucleation).
Selected System:Ethanol (Solvent A) / Ethyl Acetate (Solvent B) .
Rationale: This system allows for a "Polymorph Control" approach. Ethanol solvates the ionic head (NH3+ Br-) and the phenol, while Ethyl Acetate reduces the solvation power for the lipophilic chlorobenzene core upon cooling.
Hazard: Phenols are corrosive and toxic. HBr salts are acidic irritants.
PPE: Nitrile gloves, safety goggles, fume hood.
Environment: Low actinic light (amber glassware) is recommended to prevent photo-oxidation.
Step 1: Dissolution & Oxidative Protection
Weigh the crude 4-(Aminomethyl)-3-chlorophenol hydrobromide .
Transfer to an Erlenmeyer flask equipped with a magnetic stir bar.
Critical Addition: Add 0.1% w/w Ascorbic Acid or Sodium Bisulfite to the flask.
Mechanism:[1][2][3][4] This acts as a sacrificial antioxidant, preventing the formation of colored quinoid impurities during the heating phase [1].
Add Ethanol (Absolute) at a ratio of 5 mL per gram of crude solid.
Heat the mixture to 70°C (just below reflux) with moderate stirring.
Note: If the solid does not dissolve after 10 minutes, add more Ethanol in 1 mL increments. Do not exceed 10 mL/g.
Step 2: Hot Filtration (The "Clarification")
Why: HBr salts often contain inorganic bromides or dust that act as "rogue nucleators," causing rapid, impure precipitation.
Pre-heat a glass funnel and a fluted filter paper (or a sintered glass funnel) with hot ethanol.
Filter the hot solution rapidly into a clean, pre-warmed receiving flask.
Visual Check: The filtrate should be clear to pale yellow. If dark brown, treat with activated charcoal (neutral, washed) for 5 minutes at 60°C before filtering.
Step 3: Controlled Nucleation (The "Gradient")
Return the filtrate to the hot plate and bring back to incipient boiling.
Remove from heat. Add Ethyl Acetate dropwise until a persistent turbidity (cloudiness) is observed.
Add 1-2 mL of hot Ethanol to just clear the turbidity.
Insulation Phase: Wrap the flask in aluminum foil or a towel. Allow it to cool to room temperature undisturbed for 3-4 hours .
Thermodynamics: Slow cooling promotes the growth of the most stable polymorph and excludes impurities from the lattice. Rapid cooling traps mother liquor.
Step 4: Maximizing Yield
Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour .
Observation: You should see well-defined, prismatic crystals. If "oiling out" occurs (droplets instead of crystals), reheat and add 10% more Ethanol.
Step 5: Isolation & Drying[2][6][7][9]
Filter the crystals using vacuum filtration (Buchner funnel).[5][6][7]
Displacement Wash: Wash the filter cake with a cold mixture of EtOH:EtOAc (1:3) . This removes the mother liquor containing the impurities without redissolving the product.
Drying: Dry in a vacuum oven at 40-45°C for 12 hours.
Warning: Do not exceed 50°C. Phenol salts can undergo obscure condensation reactions or oxidation at high temperatures.
Visualization of Workflows
Process Workflow Diagram
Figure 1: Step-by-step logic flow for the purification process, including decision points for color correction.
Solvent System Logic
Figure 2: Mechanistic interaction between the functional groups of the molecule and the chosen binary solvent system.
Quality Control & Validation Criteria
To ensure the protocol was successful, the isolated material must pass the following "Self-Validating" checks:
Parameter
Acceptance Criteria
Failure Analysis
Appearance
White to Off-white crystalline solid.
Pink/Brown: Oxidation occurred.[8] Correction: Increase antioxidant or use inert atmosphere.
Melting Point
Sharp range (< 2°C variance). Literature approx. >200°C (dec) [2].[9][10]
Broad range: Solvent inclusion or mixed salts. Correction: Dry longer or recrystallize again.
Slow/No ppt: Free base form, not salt. Correction: Treat with HBr/AcOH.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for phenol purification and antioxidant use).
ChemicalBook. (n.d.). 4-Amino-3-chlorophenol Synthesis and Properties. Retrieved October 26, 2023. (Provides baseline properties for the free base and analogs). Link
PubChem. (2023). 4-Amino-3-chlorophenol hydrochloride Compound Summary. National Library of Medicine. (Structural and safety data). Link
BenchChem. (2023). Purification of Aminophenols. (General protocols for amphoteric purification). Link
Comprehensive Analytical Strategies for the Characterization of 4-(Aminomethyl)-3-chlorophenol Hydrobromide
Introduction: 4-(Aminomethyl)-3-chlorophenol hydrobromide is a key organic intermediate in the synthesis of various pharmaceutical compounds. Its purity and comprehensive characterization are critical to ensure the quali...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 4-(Aminomethyl)-3-chlorophenol hydrobromide is a key organic intermediate in the synthesis of various pharmaceutical compounds. Its purity and comprehensive characterization are critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for the complete characterization of this compound, including identification, purity assessment, and impurity profiling. The methodologies described herein are designed to be robust and adhere to the principles of scientific integrity, providing a framework for developing and validating analytical procedures suitable for regulatory submissions.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 4-(Aminomethyl)-3-chlorophenol hydrobromide is fundamental to the development of appropriate analytical methods.
Table 1: Physicochemical Properties of 4-(Aminomethyl)-3-chlorophenol and its Salts
Soluble in water and polar organic solvents like methanol.
The structural identity of 4-(Aminomethyl)-3-chlorophenol hydrobromide is unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the structure of the target compound.
Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid exchange of the labile amine and hydroxyl protons.
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Expected Chemical Shifts (δ) in DMSO-d₆: The aromatic protons will appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The aminomethyl protons (-CH₂-NH₃⁺) are expected around δ 4.0 ppm, and the phenolic proton (-OH) will be a broad singlet at higher chemical shifts, the exact position being concentration and temperature-dependent. The ammonium protons (-NH₃⁺) will also appear as a broad singlet.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Expected Chemical Shifts (δ) in DMSO-d₆: The aromatic carbons will resonate in the range of δ 110-160 ppm. The carbon bearing the chlorine atom and the carbon bearing the hydroxyl group will be significantly deshielded. The aminomethyl carbon (-CH₂) is expected around δ 40-50 ppm.
Data Analysis: Integrate the proton signals to confirm the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm the substitution pattern on the aromatic ring.
Causality of Experimental Choices: The use of a high-field NMR spectrometer enhances signal dispersion and resolution, which is crucial for the unambiguous assignment of protons in the substituted aromatic ring. DMSO-d₆ is a good choice of solvent as it can dissolve the hydrobromide salt and its polar nature helps in observing the labile protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
Acquisition:
Acquire the mass spectrum in positive ion mode.
Expected m/z: The primary ion observed will be the protonated molecule [M+H]⁺ of the free base, corresponding to an m/z of approximately 174.04 (for C₇H₈ClNO). The presence of the hydrobromide salt will not be directly observed in the mass spectrum under typical ESI conditions.
Tandem MS (MS/MS):
Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
Expected Fragmentation: Common fragmentation pathways for halogenated aromatic amines include the loss of the aminomethyl group, loss of HCl, and cleavage of the aromatic ring.[2][3]
Visualization of Experimental Workflow: Structural Elucidation
Application Notes and Protocols: 4-(Aminomethyl)-3-chlorophenol Hydrobromide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Bifunctional Building Block 4-(Aminomethyl)-3-chlorophenol hydrobromide is a unique trifunctional chemical scaffold offe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Bifunctional Building Block
4-(Aminomethyl)-3-chlorophenol hydrobromide is a unique trifunctional chemical scaffold offering significant potential in the synthesis of novel heterocyclic compounds. Its structure combines the functionalities of a phenol, a primary aminomethyl group, and an ortho-chlorine substituent on the aromatic ring. This distinct arrangement of reactive sites provides a versatile platform for constructing a diverse array of heterocyclic systems, many of which are of interest in medicinal chemistry and materials science. The hydrobromide salt form of the aminomethyl group enhances the compound's stability and modulates its reactivity, often requiring a basic workup for reactions involving the amine.
The presence of the phenolic hydroxyl and the aminomethyl groups allows for a range of cyclization strategies. The chlorine atom ortho to the hydroxyl group can influence the regioselectivity of reactions and can also serve as a handle for further functionalization, such as in cross-coupling reactions. This combination of features makes 4-(Aminomethyl)-3-chlorophenol a valuable starting material for generating molecular complexity.
Core Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
Property
Value
Source
Molecular Formula
C₇H₉BrClNO
Inferred
Molecular Weight
238.51 g/mol
Inferred
Appearance
Likely a solid crystalline powder
Inferred
Solubility
Expected to be soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in nonpolar organic solvents.
Inferred
Reactivity Profile
The phenolic hydroxyl group is nucleophilic and can undergo O-alkylation, O-acylation, and participate in condensation reactions. The aminomethyl group is a primary amine and can act as a nucleophile in reactions such as N-alkylation, N-acylation, and imine formation. The hydrobromide salt will need to be neutralized to unmask the nucleophilicity of the amine.
Inferred
Strategic Applications in Heterocyclic Synthesis
The unique arrangement of functional groups in 4-(Aminomethyl)-3-chlorophenol hydrobromide opens up avenues for the synthesis of various heterocyclic scaffolds. Key applications include the construction of benzoxazines, benzoxazepines, and other related fused heterocyclic systems.
I. Synthesis of 1,3-Benzoxazines
The reaction of 4-(Aminomethyl)-3-chlorophenol with aldehydes or ketones provides a direct route to 1,3-benzoxazine derivatives. These heterocycles are valuable structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.
Mechanism and Rationale: The synthesis proceeds via an initial condensation between the aminomethyl group and the carbonyl compound to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the phenolic hydroxyl group on the imine carbon, yields the benzoxazine ring system. The acidic conditions of the hydrobromide salt can be neutralized in situ or prior to the reaction to facilitate the initial condensation.
Experimental Workflow for Benzoxazine Synthesis
Caption: Workflow for the synthesis of 1,3-benzoxazines.
Detailed Protocol: Synthesis of 6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
Reactant Preparation: To a 100 mL round-bottom flask, add 4-(Aminomethyl)-3-chlorophenol hydrobromide (1.0 eq), benzaldehyde (1.1 eq), and ethanol (20 mL).
Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred suspension at room temperature to neutralize the hydrobromide salt.
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: After completion (typically 4-6 hours), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 6-chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine.
Characterization: Confirm the structure of the product using NMR, mass spectrometry, and IR spectroscopy.
II. Synthesis of Benzoxazepines
The reaction with bifunctional electrophiles, such as α,β-unsaturated esters or 1,3-dicarbonyl compounds, can lead to the formation of seven-membered benzoxazepine rings. These scaffolds are of interest due to their presence in a number of biologically active molecules.
Mechanism and Rationale: The synthesis can proceed through a tandem reaction sequence. For instance, with an α,β-unsaturated ester, a Michael addition of the aminomethyl group can be followed by an intramolecular cyclization of the phenolic hydroxyl group onto the ester carbonyl. The choice of reaction conditions is critical to control the selectivity of the reaction.
Reaction Pathway for Benzoxazepine Synthesis
Caption: Pathway for the synthesis of benzoxazepines.
Detailed Protocol: Synthesis of a Substituted Benzoxazepinone
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Aminomethyl)-3-chlorophenol hydrobromide (1.0 eq) in anhydrous DMF (15 mL).
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq) to the solution and stir for 15 minutes at room temperature.
Addition of Electrophile: Add an α,β-unsaturated ester (e.g., ethyl acrylate) (1.1 eq) dropwise to the reaction mixture.
Reaction: Heat the reaction to 80 °C and monitor by TLC.
Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
Washing and Drying: Combine the organic layers and wash with water and brine. Dry over anhydrous magnesium sulfate.
Purification and Characterization: Filter and concentrate the organic layer. Purify the residue by column chromatography to obtain the desired benzoxazepinone derivative and characterize accordingly.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and fundamental organic synthesis reactions. The progress of each reaction should be meticulously monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final products must be rigorously characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity.
Conclusion
4-(Aminomethyl)-3-chlorophenol hydrobromide is a promising and versatile building block for the synthesis of a variety of heterocyclic compounds. Its unique trifunctional nature allows for the construction of complex molecular architectures through straightforward and efficient synthetic routes. The protocols outlined in these application notes provide a solid foundation for researchers to explore the full potential of this valuable chemical intermediate in the development of new pharmaceuticals and functional materials. The strategic application of this building block is expected to contribute significantly to the ever-expanding field of heterocyclic chemistry.
References
o-Aminophenol Derivatives in Synthesis: The adjacency of amino and hydroxyl groups in o-aminophenol derivatives facilitates the formation of heterocycles like benzoxazoles, which can be biologically active.
Pharmaceutical Intermediates: 4-Amino-3-chlorophenol is a crucial intermediate in the synthesis of advanced therapeutic agents, including tyrosine kinase inhibitors used in targeted cancer therapies.[1][2]
Synthesis of 4-Amino-3-chlorophenol: Various synthetic routes for 4-amino-3-chlorophenol have been reported, including the reduction of 3-chloro-4-nitrophenol.[3]
Bioactive Heterocycles: Heterocyclic compounds are fundamental in drug discovery, with a vast majority of new drugs containing heterocyclic motifs.[4]
Applications in Drug Design: As an important pharmaceutical chemical intermediate, 4-amino-3-chlorophenol is widely applied to the design and synthesis of medicaments for a range of diseases.[2]
Reactivity of Aminophenols: The functional groups of aminophenols, the amino and hydroxyl groups, are both nucleophilic and their relative reactivity can be influenced by reaction conditions and the choice of solvent.[5]
General Heterocyclic Synthesis: Functionally substituted enaminones are versatile building blocks for the synthesis of a variety of heteroaromatic compounds.[6]
3-(Aminomethyl)phenol as a Building Block: The bifunctional nature of compounds like 3-(aminomethyl)phenol makes them versatile building blocks in medicinal chemistry.[7]
4-Aminophenol as a Building Block: 4-Aminophenol is a well-known building block in organic chemistry, famously used in the synthesis of paracetamol.[8]
Properties of 4-Amino-3-chlorophenol: The physicochemical properties of 4-amino-3-chlorophenol, such as its molecular weight and formula, are well-documented.[9]
Application Notes and Protocols for the Continuous Synthesis of 4-Amino-3-Chlorophenol in a Microchannel Reactor
Introduction: A Paradigm Shift in the Synthesis of a Key Pharmaceutical Intermediate 4-Amino-3-chlorophenol is a critical building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate fo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Paradigm Shift in the Synthesis of a Key Pharmaceutical Intermediate
4-Amino-3-chlorophenol is a critical building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate for advanced therapeutic agents like the tyrosine kinase inhibitor Tivozanib and the liver cancer drug Lenvatinib.[1][2] Its molecular structure is integral to the development of treatments for a range of conditions, including various cancers and cardiovascular diseases.[2]
Traditionally, the synthesis of 4-amino-3-chlorophenol has been fraught with challenges. Many established routes involve the generation of unstable and potentially explosive diazonium salt intermediates.[1][3] In conventional batch reactors, the handling of these hazardous materials on a large scale poses significant safety risks and often leads to issues with product purity, yield, and cost-effectiveness.[3]
This application note details a robust and scalable method for the synthesis of 4-amino-3-chlorophenol utilizing a multi-temperature zone continuous flow microchannel reactor. This approach represents a paradigm shift from traditional batch processing, offering unparalleled safety, efficiency, and control over the entire synthetic process. Microreactors, with their high surface-area-to-volume ratios, enable rapid heat and mass transfer, allowing for precise temperature control and the safe handling of hazardous intermediates.[4] This technology facilitates a seamless transition from laboratory-scale development to industrial production, mitigating the risks and inefficiencies associated with conventional scale-up.[1]
Strategic Synthesis Overview: Navigating the Chemical Landscape
Several synthetic pathways to 4-amino-3-chlorophenol have been explored. One common method involves the reduction of 3-chloro-4-nitrophenol.[5] Another approach starts from p-aminophenol, which undergoes acetylation, chlorination, and subsequent hydrolysis to yield the final product.[6]
However, a highly effective and scalable route, particularly amenable to microreactor technology, commences with sulfanilic acid. This multi-step synthesis proceeds through three key stages:
Diazotization: Sulfanilic acid is converted to a diazonium salt. This is a critical and potentially hazardous step that benefits immensely from the enhanced safety and control of a microreactor.
Azo Coupling: The in-situ generated diazonium salt is then coupled with a suitable aromatic partner.
Reductive Cleavage: The resulting azo compound is reduced to yield the final product, 4-amino-3-chlorophenol.[1]
This application note will focus on this three-step synthesis from sulfanilic acid, leveraging the unique advantages of a multi-temperature zone microchannel reactor to optimize each stage of the transformation.
The Power of Continuous Flow: Why a Microchannel Reactor?
The choice of a microchannel reactor for this synthesis is a deliberate one, driven by the inherent limitations of batch processing for this type of chemistry. The diazotization step, in particular, involves a highly exothermic reaction and the formation of a thermally unstable diazonium salt. In a batch reactor, localized hotspots can lead to uncontrolled decomposition and a significant risk of thermal runaway.[7][8]
Microreactors fundamentally change this safety calculus. Their key advantages include:
Superior Heat Transfer: The high surface-area-to-volume ratio allows for extremely efficient heat dissipation, preventing the formation of hotspots and enabling precise temperature control, which is critical for stabilizing the diazonium intermediate.[4]
Enhanced Mass Transfer: Rapid mixing in the microchannels ensures a homogeneous reaction environment, leading to improved reaction rates, higher selectivity, and more consistent product quality.
Inherent Safety: The small internal volume of the reactor means that only a minimal amount of the hazardous diazonium salt is present at any given time, drastically reducing the potential impact of any unforeseen incidents.
Seamless Scalability: "Numbering-up," or the parallel operation of multiple microreactors, allows for a linear and predictable increase in production capacity without the need for extensive process redevelopment.
By employing a multi-temperature zone microreactor, we can further refine the process. Each distinct reaction in the sequence—diazotization, coupling, and reduction—has its own optimal temperature profile. A multi-zone reactor allows for the precise and independent control of the temperature in each section of the flow path, ensuring that each reaction step proceeds under its ideal conditions. For instance, diazotization is typically carried out at low temperatures (0-10 °C) to ensure the stability of the diazonium salt,[3][8] while the subsequent coupling and reduction steps may require higher temperatures to achieve optimal reaction rates.[9][10]
Visualizing the Workflow: From Reagents to Purified Product
The following diagram illustrates the overall workflow for the synthesis of 4-amino-3-chlorophenol in a multi-temperature zone microchannel reactor, incorporating Process Analytical Technology (PAT) for real-time monitoring and control.
Caption: Overall workflow for the continuous synthesis of 4-amino-3-chlorophenol.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is based on established methods for the synthesis of 4-amino-3-chlorophenol in a multi-temperature zone continuous flow microchannel reactor.[3]
Reagent Preparation
Material I: In a suitable vessel, dissolve sulfanilic acid, sodium nitrite, and an inorganic base (e.g., sodium hydroxide or potassium carbonate) in deionized water. The molar ratio of sulfanilic acid to sodium nitrite should be approximately 1:1, and the base is used to aid in the dissolution of the sulfanilic acid.
Material II: Prepare a dilute solution of hydrochloric acid by adding concentrated hydrochloric acid to deionized water. The molar ratio of sulfanilic acid to hydrogen chloride should be approximately 1:3.
Coupling Agent Solution: Prepare a solution of the chosen coupling agent.
Reducing Agent Solution: Prepare a solution of a suitable reducing agent, such as sodium dithionite or catalytic hydrogenation setup.
Microreactor Setup and Operation
System Assembly: Assemble the microchannel reactor system, consisting of high-precision pumps, preheating modules, T-mixers, and the multi-temperature zone microreactor. Integrate PAT probes at the appropriate points in the flow path.
Temperature Control: Set the temperature for each zone of the microreactor.
Diazotization Zone: 0-10 °C. This low temperature is crucial to maintain the stability of the diazonium salt intermediate.[3][8]
Coupling Zone: 20-25 °C. This slightly elevated temperature promotes the coupling reaction without significantly decomposing the diazonium salt.[4]
Reduction Zone: This zone's temperature will be dependent on the chosen reducing agent and may require heating to facilitate the reaction.
Initiation of Flow:
Pump Material I and Material II through their respective preheating modules and into the first T-mixer.
The combined stream then flows into the diazotization zone of the microreactor. The residence time in this zone should be between 30 and 60 seconds to ensure complete formation of the diazonium salt.[3]
The effluent from the diazotization zone, containing the in-situ generated diazonium salt, is then mixed with the coupling agent solution in a second T-mixer before entering the coupling zone.
The stream then proceeds to a third T-mixer where it is combined with the reducing agent solution before entering the reduction zone.
Steady-State Operation: Maintain a continuous flow of all reagents, ensuring that the system reaches a steady state. Monitor the reaction in real-time using the integrated PAT tools.
Work-up and Purification
Collection: Collect the effluent from the microreactor in a suitable vessel.
pH Adjustment: Adjust the pH of the collected solution with an acid (e.g., concentrated hydrochloric acid) to precipitate the crude 4-amino-3-chlorophenol.[6]
Isolation: Isolate the precipitated solid by filtration and wash the filter cake with water.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to achieve high purity.[5]
Drying: Dry the purified product under vacuum to obtain 4-amino-3-chlorophenol as a solid.
Process Analytical Technology (PAT): Enabling Real-Time Control
The integration of Process Analytical Technology (PAT) is a cornerstone of modern, data-rich pharmaceutical manufacturing.[11][12] For this multi-step synthesis, PAT provides real-time insights into the reaction, enabling precise control and ensuring consistent product quality.
UV-Vis Spectroscopy: An in-line UV-Vis probe placed after the diazotization zone can monitor the formation of the diazonium salt, which typically has a strong absorbance band. This allows for real-time confirmation of the completion of the first reaction step.
FTIR/Raman Spectroscopy: Placed after the coupling zone, in-line FTIR or Raman spectroscopy can track the consumption of the diazonium salt and the formation of the azo intermediate by monitoring characteristic vibrational bands.
Online HPLC/UPLC: An online High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system can be integrated after the reduction zone to provide quantitative data on the concentration of the final product and any impurities.[13][14] This is crucial for determining the overall yield and purity of the continuous process in real-time.
The data from these PAT tools can be fed into a centralized control system, allowing for automated adjustments to process parameters like flow rates and temperatures to maintain optimal reaction conditions.[11][15]
Caption: Integration of PAT for real-time monitoring and control.
Quantitative Data and Expected Outcomes
The use of a microchannel reactor for this synthesis has been shown to produce high yields and excellent purity. The following table summarizes typical results based on patent literature.[3]
Safety: A Core Principle of the Microreactor Approach
Safety is paramount in chemical synthesis, and the use of microreactor technology for the synthesis of 4-amino-3-chlorophenol offers significant advantages over traditional batch methods.
Minimization of Hazardous Intermediates: The small hold-up volume of the microreactor ensures that only a minimal quantity of the unstable diazonium salt is present at any given moment, significantly reducing the risk of a thermal runaway event.
Exceptional Temperature Control: The high heat transfer efficiency of the microreactor allows for precise temperature control, preventing the decomposition of the diazonium salt.
Reduced Handling of Hazardous Materials: The continuous nature of the process minimizes the need for manual handling and isolation of hazardous intermediates.
Despite the inherent safety of the microreactor system, it is crucial to adhere to standard laboratory safety protocols when handling the reagents:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
Ventilation: All operations should be conducted in a well-ventilated fume hood.
Reagent Handling: Exercise caution when handling concentrated acids and other corrosive or toxic reagents.
Emergency Preparedness: Be familiar with the location and operation of all safety equipment, including fire extinguishers, safety showers, and eyewash stations.
Conclusion: A Superior Method for a Critical Intermediate
The synthesis of 4-amino-3-chlorophenol using a multi-temperature zone microchannel reactor offers a safe, efficient, and scalable alternative to traditional batch processing. This continuous flow approach provides precise control over reaction conditions, leading to higher yields, improved purity, and a significantly enhanced safety profile. The integration of Process Analytical Technology further elevates this method, enabling real-time monitoring and control for consistent and reproducible manufacturing. For researchers, scientists, and drug development professionals, this technology represents a powerful tool for the reliable and cost-effective production of this vital pharmaceutical intermediate.
References
PAT Sensors for Real-Time Reaction Monitoring in Pharma - IntuitionLabs.ai. (2026, January 7).
Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC. (n.d.).
The continuous flow synthesis of azos - PMC. (2024, January 26).
CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol - Google Patents. (n.d.).
Laboratory of the future: a modular flow platform with multiple integrated PAT tools for multistep reactions - RSC Publishing. (2019, April 8).
Trends and Challenges in Multistep Continuous Flow Synthesis | JACS Au. (2026, February 4).
CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents. (n.d.).
Multistep Continuous Heterogeneous Synthesis of C.I. Reactive Red 195 and Safety Evaluation of the Continuous Diazotization Process | Organic Process Research & Development - ACS Publications. (2025, March 27).
The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PubMed. (2016, September 6).
Exploring Flow Procedures for Diazonium Formation - MDPI. (2016, July 14).
4-Amino-3-chlorophenol | 17609-80-2 - ChemicalBook. (2025, September 2).
Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap. (2018, February 27).
Process Analytical Technology for continuous flow (bio)chemistry - Certech. (n.d.).
CN102051062A - Method for synthesizing resorcinol yellow - Google Patents. (n.d.).
(PDF) The continuous flow synthesis of azos - ResearchGate. (2024, January 2).
The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - Beilstein Journals. (n.d.).
Effect of temperature on azo removal in Fenton oxidation at azo... - ResearchGate. (n.d.).
"optimizing coupling reaction conditions for azo dyes" - Benchchem. (n.d.).
Continuous-flow synthesis of azo dyes in a microreactor system - ResearchGate. (2025, August 6).
Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite - International Journal of Chemical Studies. (2016, August 19).
Reduction of Azo Dyes by Flavin Reductase from Citrobacter freundii A1 - MDPI. (2012, December 18).
Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). (2025, June 30).
Enzymatic reduction of azo and indigoid compounds - ResearchGate. (2025, August 10).
Flow chemistry - PharmaBlock. (n.d.).
Understanding 4-Amino-3-chlorophenol: Properties and Applications. (2026, January 24).
One-Step Synthesis of Ultra-Small RhNPs in the Microreactor System and Their Deposition on ACF for Catalytic Conversion of 4–Nitrophenol to 4–Aminophenol - MDPI. (2025, September 5).
Identification of byproducts in 4-(Aminomethyl)-3-chlorophenol hydrobromide synthesis
The following technical guide addresses the synthesis and byproduct identification for 4-(Aminomethyl)-3-chlorophenol hydrobromide (also known as 3-chloro-4-hydroxybenzylamine HBr). This guide focuses on the most industr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis and byproduct identification for 4-(Aminomethyl)-3-chlorophenol hydrobromide (also known as 3-chloro-4-hydroxybenzylamine HBr).
This guide focuses on the most industrially prevalent synthetic route: the catalytic hydrogenation of 3-chloro-4-hydroxybenzonitrile .
Primary Reaction: Catalytic hydrogenation (Reduction) followed by hydrobromic acid salt formation.
The Critical Challenge: The reduction of chlorobenzonitriles is chemically sensitive. You must balance complete reduction of the nitrile against two competing failure modes: dehalogenation (loss of chlorine) and dimerization (formation of secondary amines).
Troubleshooting Guide (Q&A)
Category A: Impurity Identification (LC-MS/HPLC)
Q1: I observe a significant impurity peak at [M+H]⁺ ~298-300 m/z. What is this?Diagnosis: This is the Secondary Amine Dimer (Bis(3-chloro-4-hydroxybenzyl)amine).
Mechanism: During hydrogenation, the intermediate imine (
) reacts with the already formed primary amine () instead of hydrogen. This eliminates ammonia and links two benzyl units.
Corrective Action:
Ammonia Suppression: Add ammonia (
) or ammonium hydroxide to your reaction solvent (e.g., MeOH/NH₃). This shifts the equilibrium back toward the primary amine.
Catalyst Loading: Increasing the catalyst loading can speed up the imine-to-amine reduction, reducing the residence time of the reactive imine.
Q2: My mass spectrum shows a peak at [M+H]⁺ ~124 m/z. Is this the starting material?Diagnosis: No. This is the Des-chloro Impurity (4-hydroxybenzylamine).
Mechanism:Hydrodechlorination . Palladium (Pd) catalysts are notorious for inserting into Aryl-Cl bonds, especially under hydrogen pressure, replacing the chlorine with hydrogen.
Corrective Action:
Switch Catalyst: Switch from Pd/C to Raney Nickel or Platinum on Carbon (Pt/C) . Pt and Ni are far less active toward aryl-chloride reduction than Pd.
Acid Scavengers: If using Pd is mandatory, avoid adding bases. However, note that HBr/HCl generated from dehalogenation can poison the catalyst.
Lower Pressure/Temp: Reduce hydrogenation pressure (<5 bar) and temperature (<40°C).
Q3: I see a peak at ~156 m/z (M-1) or ~158 m/z in the negative mode, but the amine test is negative.Diagnosis: This is likely 3-chloro-4-hydroxybenzaldehyde (Hydrolysis product) or the Alcohol derivative.
Mechanism: If the solvent is not strictly anhydrous, the intermediate imine hydrolyzes to the aldehyde.
Corrective Action:
Dry Solvents: Ensure Methanol/Ethanol solvents are anhydrous.
Trap Water: Use molecular sieves in the reaction vessel if moisture ingress is uncontrollable.
Category B: Salt Formation & Isolation
Q4: The HBr salt is obtaining a purple/pink coloration. Is it decomposing?Diagnosis: Phenols are prone to oxidation to quinones (specifically ortho- or para-quinones) upon exposure to air and light.
Corrective Action:
Inert Atmosphere: Perform the HBr salt formation and filtration under Nitrogen or Argon.
Antioxidants: A trace amount of ascorbic acid or sodium metabisulfite during the workup can prevent oxidation.
Wash Protocol: Wash the filter cake with cold, degassed ether or ethyl acetate to remove surface oxidation products.
Q5: The product is hygroscopic and becomes sticky during filtration.Diagnosis: Hydrobromide salts of benzylamines can be hygroscopic.
Corrective Action:
Drying: Dry in a vacuum oven at 40-50°C with
as a desiccant.
Solvent Choice: Crystallize from anhydrous isopropanol (IPA) or an IPA/EtOAc mixture rather than water-miscible alcohols like methanol.
Analytical Reference Data
Use this table to interpret LC-MS data for the crude reaction mixture.
Compound Name
Structure Type
Formula
Approx. [M+H]⁺ (m/z)
Origin
Target Product
Primary Amine
158 / 160 (3:1 ratio)
Main Reaction
Starting Material
Nitrile
154 (Weak ionization)
Incomplete Rxn
Dimer Impurity
Secondary Amine
298 / 300 / 302
Side Rxn (Low )
Des-Chloro
Dehalogenated Amine
124
Side Rxn (Pd catalyst)
Aldehyde
Hydrolysis Product
157 (detect as aldehyde)
Wet Solvent
Reaction Pathway Visualization
The following diagram maps the "Main Path" to success versus the "Failure Paths" leading to the byproducts described above.
Figure 1: Logical flow of hydrogenation showing the critical branch points for dimer, des-chloro, and hydrolysis impurities.
Validated Experimental Protocol (Recommended)
Objective: Minimize dimerization and prevent dehalogenation.
Catalyst Selection: Weigh Raney Nickel (approx. 10-20 wt% relative to substrate) or Pt/C (5 wt%). Avoid Pd/C unless strictly necessary.
Solvent System: Prepare a solution of Methanol (MeOH) saturated with Ammonia (
) (approx. 7N in MeOH).
Why? The excess ammonia suppresses dimerization (Le Chatelier's principle).
Loading: Dissolve 3-Chloro-4-hydroxybenzonitrile in the ammoniacal methanol.
Hydrogenation: Pressurize with
to 3–5 bar (45–75 psi) at Room Temperature (20–25°C) .
Note: Higher temperatures increase the risk of dehalogenation.
Monitoring: Monitor via HPLC. Look for the disappearance of the nitrile peak. Stop immediately upon completion to avoid over-reduction.
Salt Formation: Redissolve residue in dry Ethyl Acetate. Add HBr in Acetic Acid (33%) dropwise at 0°C. Precipitate will form. Filter and wash with cold ether.
References
ChemicalBook. (2025). Synthesis of 4-Amino-3-chlorophenol and related benzylamine derivatives.Link
National Institutes of Health (NIH). (2006). Synthesis of 3-chloro-4-hydroxybenzonitrile derivatives.[1][2][3][4][5] PubChem Patent Summary. Link
ResearchGate. (2014). Selective reduction of nitro and nitrile compounds using bimetallic nanoparticles.Link
Organic Syntheses. (1945). General methods for chlorination and reduction of phenols. Org.[1][4] Synth. Coll. Vol. 3. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Purity Aminophenol SynthesisTopic: Minimizing Impurity Formation in Catalytic Hydrogenation & Electrolytic Reduction
Reference ID: TSC-PAP-2026-OPT
Introduction: The Purity Imperative
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that in aminophenol synthesis—particularly para-aminophenol (PAP), the precursor to Acetaminophen/Paracetamol—purity is not just a specification; it is a stability requirement.
Aminophenols are notoriously labile. They suffer from two opposing failure modes:
Oxidative Instability: Forming quinone imines and colored "tars" upon air exposure.[1]
Reduction Selectivity: Over-reduction to anilines (dehydroxylation) or saturated cyclohexyl-amines.
This guide moves beyond basic recipes to address the causality of impurity formation, providing troubleshooting frameworks for researchers encountering yield loss, discoloration, or difficult purification.
Module 1: The Reaction Network & Impurity Origins
To solve impurity issues, you must first visualize where they originate. The reduction of nitrophenol is not a single step; it is a cascade.
Visualizing the Pathway
The following diagram illustrates the critical branch points where impurities are generated during the catalytic hydrogenation of p-nitrophenol.
Figure 1: Reaction network showing the main reduction pathway (blue/green) and critical impurity off-ramps (red/black).
Module 2: Troubleshooting Guides (Q&A)
Category A: Oxidative Discoloration (The "Pink/Brown" Problem)
User Question: "My reaction reaches 99% conversion, but during workup (filtration/crystallization), the white solid turns pink and eventually dark brown. How do I stop this?"
Technical Diagnosis:
This is the classic oxidative degradation of aminophenol. In the presence of oxygen and trace metals, PAP oxidizes to quinone imine , which rapidly polymerizes into dark, insoluble pigments. This is accelerated at alkaline pH (pH > 8).
Corrective Protocol:
The "Sacrificial" Reductant: You must incorporate an antioxidant during the quench/workup phase.
Action: Add Sodium Dithionite (Hydrosulfite) or Sodium Metabisulfite (0.5 – 1.0 wt% relative to substrate) to the aqueous stream before exposing the reaction mixture to air [1, 2].
pH Control during Precipitation:
Action: If precipitating the free base from an acid salt, strictly control the final pH to 6.5 – 7.2 .
Why? Above pH 8, the phenolate anion forms, which is electron-rich and extremely susceptible to oxidation. Below pH 6, solubility remains high, leading to yield loss.
Chelation:
Action: Add EDTA (0.1%) to the workup water. Trace iron or copper from reactor walls acts as a catalyst for the oxidation of phenols.
Category B: Over-Reduction (Formation of Aniline)
User Question: "I am detecting 2-5% aniline in my final product. I thought I was only reducing the nitro group?"
Technical Diagnosis:
You are experiencing Hydrogenolysis .[2] This occurs when the C-O bond is cleaved (dehydroxylation). This is often driven by excessive temperature or using a catalyst that is too active for ring-retention (e.g., Palladium at high temperatures).
Corrective Protocol:
Catalyst Selection:
Switch: If using Pd/C, consider switching to Pt/C (Platinum on Carbon) or modified Nickel catalysts. Platinum is generally more selective for nitro-reduction without attacking the phenol ring or C-O bond compared to Palladium [3].
Thermodynamic Control:
Action: Lower your reaction temperature. Hydrogenolysis has a higher activation energy than nitro-reduction. Keeping the reaction below 80°C (typically 40-60°C) favors the amine [4].
Solvent Acidity:
Check: Are you running in strong acid? Acidic conditions can protonate the hydroxyl group, making it a better leaving group (as water), facilitating the formation of aniline. Neutralize the media or use a buffered solvent system (e.g., Methanol/Water).
Category C: Stalled Reaction / Azo Impurities
User Question: "My hydrogen uptake stopped, but HPLC shows a large peak that isn't starting material or product. The solution is orange/red."
Technical Diagnosis:
You have likely accumulated Azoxy or Azo intermediates.[2] This happens due to "H2 Starvation" at the catalyst surface. If the reduction of the Nitroso intermediate is slow, it condenses with the Hydroxylamine intermediate to form a dimer (Azoxybenzene derivative), which is very difficult to reduce further.
Corrective Protocol:
Mass Transfer Audit:
Action: Increase agitation speed (RPM). The reaction is likely hydrogen-diffusion limited.
Catalyst Loading:
Action: Increase catalyst loading. A low catalyst-to-substrate ratio leaves Nitroso intermediates "floating" in solution long enough to dimerize.
The "Cold Start" Danger:
Action: Do not heat the reaction mixture before introducing Hydrogen.
Protocol: Pressurize with H2 cold, then ramp temperature. Heating a nitro-compound without H2 promotes thermal condensation side-reactions.
Module 3: Optimized Experimental Protocol
Protocol: Catalytic Hydrogenation of p-Nitrophenol to p-Aminophenol
Designed to minimize Aniline (over-reduction) and Dimer (under-reduction) formation.
Reagents:
p-Nitrophenol (1.0 eq)
Catalyst: 5% Pt/C (0.5 mol% metal loading) - Preferred over Pd to prevent dehydroxylation.
Solvent: Methanol or Isopropanol/Water (4:1 ratio).
Additive: Sodium Dithionite (for workup).
Step-by-Step Workflow:
Inerting: Charge reactor with Nitrophenol and Catalyst. Purge with N2 (3x) to remove Oxygen (Critical for safety and impurity control).
Avoid strong mineral acids at high temps; Dilution.
Cyclohexanol
4-Amino-cyclohexanol
Ring Saturation.
Use selective catalyst (avoid Rh or Ru); Lower Pressure.
Module 5: Decision Logic for Troubleshooting
Use this logic flow to determine the root cause of your specific failure.
Figure 2: Diagnostic decision tree for common aminophenol synthesis failures.
References
Baron, A., et al. (1965). Method of preparing para-aminophenol. US Patent 3,177,256. Link
Establishes the use of sulfur dioxide/sulfites to prevent discolor
BenchChem Technical Support. (2025). Preventing Oxidation of Aminophenol Compounds. Link
General guidance on antioxidant usage (Ascorbic acid/Metabisulfite) for aminophenol stability.
Li, G., et al. (2011).[2] Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry, 23(3). Link
Details the kinetic pathways and form
Lee, H., et al. (1984). Process for the purification of p-aminophenol. US Patent 4,440,954.[3] Link
Discusses removal of 4,4'-diaminodiphenyl ether and aniline impurities via extraction.
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Authoritative text on catalyst selection (Pt vs Pd) for preventing hydrogenolysis in nitro-reductions.
Optimizing reaction temperature for 4-(Aminomethyl)-3-chlorophenol hydrobromide synthesis
Technical Support Center: Synthesis of 4-(Aminomethyl)-3-chlorophenol hydrobromide Introduction: The Critical Role of Temperature in Synthesizing 4-(Aminomethyl)-3-chlorophenol Welcome to the technical support guide for...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 4-(Aminomethyl)-3-chlorophenol hydrobromide
Introduction: The Critical Role of Temperature in Synthesizing 4-(Aminomethyl)-3-chlorophenol
Welcome to the technical support guide for the synthesis of 4-(Aminomethyl)-3-chlorophenol hydrobromide, a key intermediate in pharmaceutical development. A successful synthesis hinges on precise control over reaction parameters, with temperature being one of the most critical variables, particularly during the initial benzylic bromination step. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth, field-proven insights to optimize reaction conditions, troubleshoot common issues, and ensure the integrity of your experimental outcomes. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in the laboratory.
Synthetic Pathway Overview
The most common and efficient route to the target compound begins with the selective bromination of the methyl group on 3-chloro-4-methylphenol. This benzylic position is activated for radical reactions, making it the ideal site for functionalization. The subsequent steps involve nucleophilic substitution with an amine source, followed by salt formation.
Figure 1: General synthetic route for 4-(Aminomethyl)-3-chlorophenol hydrobromide.
This section addresses specific issues encountered during the synthesis, with a focus on the temperature-sensitive benzylic bromination step (Step 1).
Q1: My benzylic bromination reaction is extremely slow or has stalled completely. What is the most likely temperature-related cause?
A1: A stalled reaction is often a sign of insufficient radical initiation. The homolytic cleavage of the radical initiator (e.g., AIBN, benzoyl peroxide) and the subsequent propagation steps of the Wohl-Ziegler reaction are temperature-dependent.
Causality: Every radical initiator has an optimal temperature range for decomposition, characterized by its half-life. If the reaction temperature is too far below this range, the concentration of bromine radicals will be too low to sustain the chain reaction.[1][2]
Troubleshooting Steps:
Verify Initiator's Half-Life: Check the 10-hour half-life temperature (T½) of your initiator. For AIBN (Azobisisobutyronitrile), this is typically around 65°C. For benzoyl peroxide, it's around 73°C. Your reaction temperature should be reasonably close to this value.
Gradual Temperature Increase: Increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS after each adjustment.
Ensure Proper Agitation & Reflux: If using a solvent like acetonitrile or carbon tetrachloride (use discouraged due to toxicity), ensure you are reaching a gentle reflux, as this often provides a stable and sufficient temperature for the reaction.[2]
Q2: I'm observing a significant amount of a second, less polar spot on my TLC, which I suspect is the dibrominated product. How can I use temperature to mitigate this?
A2: The formation of 4-(dibromomethyl)-3-chlorophenol is a classic example of over-reaction and is highly sensitive to both temperature and reaction time.
Causality: While higher temperatures increase the rate of the desired monobromination, they can disproportionately accelerate the second bromination, as the newly formed benzyl bromide is also susceptible to radical hydrogen abstraction.[3] This is a common challenge in radical halogenations.[3]
Troubleshooting Steps:
Reduce Reaction Temperature: Lower the temperature by 10-15°C from your current condition. This will slow the overall reaction but often provides a significant improvement in selectivity for the monobrominated product. The goal is to find the "sweet spot" where initiation is efficient but over-reaction is minimized.
Limit Reaction Time: Monitor the reaction closely. As soon as the starting material is mostly consumed, quench the reaction. Allowing it to proceed for extended periods, even at a moderate temperature, will lead to the accumulation of the dibromide.
Control NBS Stoichiometry: Ensure you are not using a large excess of N-Bromosuccinimide (NBS). A stoichiometry of 1.05-1.1 equivalents is typically sufficient.
Q3: My product mixture is complex, and I suspect ring bromination is occurring. Is temperature a contributing factor?
A3: Yes, temperature can indirectly promote electrophilic aromatic substitution (ring bromination) on the electron-rich phenol ring.
Causality: The primary mechanism for benzylic bromination relies on a low, steady-state concentration of Br₂.[4][5] NBS provides this by reacting with HBr generated during the propagation step.[6] At excessively high temperatures, or if HBr accumulates, the concentration of molecular bromine (Br₂) can increase. This Br₂ can then act as an electrophile, leading to substitution on the aromatic ring, which is highly activated by the hydroxyl group.
Troubleshooting Steps:
Lower the Temperature: This is the most direct way to reduce the rate of competing side reactions.
Consider a Radical Scavenger (with caution): While not standard, in difficult cases, a non-interfering radical scavenger could be considered, but this is an advanced technique that requires significant optimization.
Alternative Reagents: For substrates particularly prone to ring halogenation, consider alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a Lewis acid catalyst like ZrCl₄, which can prevent competing bromination of the aromatic ring.[3] Some systems using SiCl₄ with NBS have also shown success at room temperature, completely avoiding thermal issues.[7]
Figure 2: Troubleshooting decision tree for temperature-related issues.
Experimental Protocol: Temperature Scouting Study
To empirically determine the optimal temperature for the benzylic bromination of 3-chloro-4-methylphenol, a parallel scouting study is highly recommended.
Objective: To identify the temperature that maximizes the yield of 4-(bromomethyl)-3-chlorophenol while minimizing the formation of the dibrominated byproduct.
Materials:
3-chloro-4-methylphenol
N-Bromosuccinimide (NBS), recrystallized
AIBN (Azobisisobutyronitrile)
Acetonitrile (MeCN), anhydrous
Reaction vials with stir bars
Parallel synthesis block or multiple oil baths with temperature controllers
TLC plates and appropriate mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate)
LC-MS for accurate quantification
Procedure:
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of 3-chloro-4-methylphenol in acetonitrile (e.g., 0.5 M).
Reagent Addition: To five separate reaction vials, add equal volumes of the substrate stock solution (e.g., 1 mmol of substrate per vial).
NBS & Initiator: To each vial, add solid NBS (1.1 eq, 1.1 mmol) and AIBN (0.05 eq, 0.05 mmol). Seal the vials.
Parallel Reaction: Place the vials in a pre-heated parallel synthesis block or individual oil baths set to the following temperatures: 55°C, 65°C, 75°C, and 85°C . Keep one vial at room temperature as a control.
Monitoring: At set time intervals (e.g., 30, 60, 120, and 240 minutes), carefully take a small aliquot from each reaction. Quench with a drop of sodium thiosulfate solution and dilute for TLC and LC-MS analysis.
Analysis:
On TLC, visualize the consumption of starting material and the formation of the monobrominated (Product) and dibrominated (Impurity) spots.
Use LC-MS to determine the relative percentage of starting material, desired product, and key impurities at each time point and temperature.
Termination: Once the optimal time is determined (e.g., starting material <5%), quench the entire reaction mixture by pouring it into a cold aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate for analysis.
Data Presentation: Interpreting Scouting Results
The data from your study can be summarized to clearly identify the optimal conditions.
Temperature (°C)
Reaction Time (min)
Conversion of SM (%)
Yield of Monobromide (%)
Dibromide Impurity (%)
Observations
55
240
45%
42%
<1%
Very slow reaction
65
180
96%
88%
4%
Good conversion, low impurity
75
120
>99%
91%
6%
Optimal balance of speed and selectivity
85
90
>99%
75%
21%
Fast reaction, significant over-bromination
Table 1: Representative data from a temperature scouting study. The optimal condition is highlighted.
Based on this representative data, 75°C provides the best balance, achieving high conversion and yield in a reasonable timeframe without generating excessive dibrominated impurity.
Improving the filterability of 4-(Aminomethyl)-3-chlorophenol hydrobromide crystals
Technical Support Center: Crystallization Engineering for 4-(Aminomethyl)-3-chlorophenol Hydrobromide Diagnostic Hub: The Triage Status: Active Ticket: #CRYST-4AM3CP-HBr Subject: Poor filterability, cake cracking, and sl...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Crystallization Engineering for 4-(Aminomethyl)-3-chlorophenol Hydrobromide
Diagnostic Hub: The Triage
Status: Active
Ticket: #CRYST-4AM3CP-HBr
Subject: Poor filterability, cake cracking, and slow mother liquor deliquoring.
User Problem:
"I am scaling up the crystallization of 4-(Aminomethyl)-3-chlorophenol hydrobromide. On a 10g scale, filtration took 2 minutes. On a 500g scale, the filtration stalled after 4 hours. The cake is compressible and sticky."
Root Cause Analysis (RCA):
The 4-(Aminomethyl) moiety (benzylamine class) combined with the hydrobromide counter-ion creates a strong hydrogen-bonding network. This often leads to high-aspect-ratio crystals (needles) or dendritic agglomerates that trap solvent.
Quick Diagnostic Decision Tree
Use this logic flow to identify your specific failure mode.
Caption: Figure 1. Diagnostic workflow for identifying the root cause of filtration impedance based on crystal morphology.
Module A: The "Needle" Problem (Morphology Control)
Q: Why does this specific molecule form needles?A: The aminomethyl group (
) is flexible and acts as a strong hydrogen bond donor, while the phenolic and bromide ions act as acceptors. This creates a "preferred growth axis." The crystal grows rapidly in one direction (length) and slowly in the others (width), resulting in needles that pack like "haystacks," trapping mother liquor and blocking flow channels.
Q: How do I reduce the Aspect Ratio (AR)?A: You must disrupt the rapid growth axis using Temperature Cycling (Ostwald Ripening) .
Protocol: Temperature Cycling for AR Reduction
Target: Convert needles (AR > 20:1) to rods (AR < 5:1).
Step
Operation
Parameter
Mechanism
1
Initial Dissolution
Dissolve crude in MeOH/Water (9:1) at 60°C.
Ensure full erasure of thermal history.
2
Cooling 1
Cool to 40°C over 30 mins.
Induce primary nucleation (needles form).
3
Re-heating
Heat back to 55°C (below saturation point).
Crucial: Small fines and needle tips dissolve first.
4
Hold
Hold at 55°C for 60 mins.
Surviving crystals "fatten" (ripening).
5
Cooling 2
Cool to 0°C slowly (0.2°C/min).
Growth occurs on existing "fat" rods.
Validation:
Check the slurry under a microscope before filtration. If crystals are still needle-like, repeat steps 3-4.
Module B: The "Fines" Problem (Nucleation Control)
Q: My crystals look like dust (fines). Why?A: You likely crashed out the product by cooling too fast or adding anti-solvent too quickly. This pushed the system into the Labile Zone (see Figure 2), causing massive spontaneous nucleation.
Q: How do I fix this?A: Implement a Seeding Strategy within the Metastable Zone Width (MSZW).
Caption: Figure 2. Target zone for seeding. Avoid entering the Labile Zone to prevent fines generation.
Protocol: Seeding for Uniform Particle Size
Determine Saturation: Measure the saturation temperature (
Isothermal Hold: Hold for 30-60 minutes. Visual check: The solution should turn opaque/cloudy as seeds grow.
Controlled Cooling: Cool at a cubic rate (slow at first, faster later) to final temperature.
Module C: Solvents & Chemical Handling
Q: Which solvent system is best for the Hydrobromide salt?A: Hydrobromide salts are highly soluble in water and lower alcohols (MeOH, EtOH) but insoluble in non-polar solvents.
Recommended System:Isopropanol (IPA) / Water .
Why: Water solubilizes the salt; IPA acts as an anti-solvent to drive yield.
Ratio: Start with 5% Water in IPA. If solubility is too low, increase water.
Avoid: Pure Ethyl Acetate (often causes "oiling out" or sticky gums with amine salts).
Q: The cake cracks during washing. What is happening?A: Cake cracking indicates rapid shrinkage due to surface tension differences or drying too fast.
Fix: Keep a layer of supernatant above the cake until the very end. Do not let air pull through until the wash is complete. Use a wash solvent with similar surface tension to the mother liquor.
References & Authority
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (The definitive text on MSZW and nucleation kinetics).
Paul, E. L., et al. (2005). Handbook of Industrial Crystallization. Cambridge University Press. (Source for cooling profiles).
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for Ostwald Ripening protocols).
Organic Process Research & Development (OPRD) . Search for "Amine Hydrobromide Crystallization" for specific case studies on benzylamine salts.
Disclaimer: This guide assumes the chemical stability of 4-(Aminomethyl)-3-chlorophenol HBr under the stated thermal conditions. Always verify thermal stability (DSC/TGA) before extended heating cycles.
Troubleshooting
Addressing poor peak shape in HPLC analysis of 4-(Aminomethyl)-3-chlorophenol hydrobromide
Status: Active Agent: Senior Application Scientist Ticket ID: HPLC-AMCP-001 Executive Summary: The Chemical Challenge Welcome to the technical support hub. You are likely experiencing peak asymmetry—specifically tailing...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Agent: Senior Application Scientist
Ticket ID: HPLC-AMCP-001
Executive Summary: The Chemical Challenge
Welcome to the technical support hub. You are likely experiencing peak asymmetry—specifically tailing or splitting—while analyzing 4-(Aminomethyl)-3-chlorophenol hydrobromide .
To solve this, we must first understand the molecule's behavior in solution. This is not a simple phenol; it is a benzylamine derivative .
The Amine (
): The aminomethyl group is highly basic. At neutral or acidic pH, it exists as a protonated cation ().
The Phenol (
): The chlorine substitution slightly increases acidity, but it remains unionized at low pH.
The Salt (HBr): The hydrobromide counter-ion creates a pre-existing ionic state, demanding strict control over mobile phase ionic strength.
The "Poor Peak Shape" you observe is almost certainly a Secondary Interaction issue where the cationic amine interacts with anionic silanols on your column stationary phase.[1]
Module 1: Troubleshooting Guide (Interactive Q&A)
Q1: My peak is tailing significantly (). I am using a standard C18 column with a water/methanol gradient. What is wrong?
Diagnosis: You are a victim of the Silanol Effect .
Standard silica columns possess residual silanol groups (
). Above pH 3.5, these silanols deprotonate to form negatively charged sites (). Your analyte, which is positively charged (), acts like an ion-exchange resin, "sticking" to the column surface rather than partitioning smoothly.
The Fix:
Lower the pH: You must suppress silanol ionization.[2] Adjust your aqueous mobile phase to pH 2.0 – 2.5 . At this pH, silanols are protonated (neutral) and cannot bind the amine.
Switch to Phosphate Buffer: Formic acid or TFA may not provide enough ionic strength to "mask" the remaining silanols. Use 20-25 mM Potassium Phosphate (pH 2.5) . The high concentration of
ions creates a "shield," competing with your analyte for any active sites.
Critical Note: Do not use phosphate buffers with high concentrations of Acetonitrile (>50-60%) in a gradient, as precipitation can occur. Methanol is safer with phosphates.
Q2: I see a "split" peak or a shoulder, even at low pH. Is my column dead?
Diagnosis: This is likely a Solvent Mismatch (Strong Solvent Effect), not a column failure.
Because your sample is a Hydrobromide salt, it is likely highly soluble in pure methanol or water but less soluble in the mixture. If you dissolve the sample in 100% Methanol (strong solvent) and inject it into a mobile phase that is 90% Water (weak solvent), the sample "races" through the column head before it precipitates or focuses, causing a double peak.
The Fix:
Dissolve in Mobile Phase: Always prepare your sample in the starting mobile phase composition (e.g., 90:10 Buffer:MeOH).
Injection Volume: Reduce your injection volume. If you are injecting 20
, try 5 .
Q3: Which column should I strictly avoid, and which should I buy?
Avoid: "Type A" Silica or non-endcapped C18 columns. These have high metal content and acidic silanols that will ruin your peak shape.[2]
Recommended:
Type B (High Purity) Silica: Low metal content reduces acidity.
Polar-Embedded / Base-Deactivated: These columns have a polar group near the surface that "shields" silanols from amines.
Sterically Protected C18: Bulky side chains prevent the amine from reaching the silica surface.
Module 2: Visualizing the Problem & Solution
Diagram 1: The Silanol Interaction Mechanism
This diagram illustrates why your peak tails (Left) and how low pH/End-capping fixes it (Right).
Crucial: Dissolve initially in a small volume of Methanol if needed for solubility, but immediately dilute with the Buffer prepared in Step 1 to a final ratio of at least 80% Buffer / 20% Methanol.
Filter through a 0.2
PTFE or Nylon filter.
LC Conditions:
Column: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18 (3.5
, 4.6 x 100 mm).
Flow Rate: 1.0 mL/min.
Temperature: 35°C (Slightly elevated temperature improves mass transfer for amines).
Gradient: 5% MeOH to 60% MeOH over 10 minutes. (Keep organic low enough to prevent phosphate precipitation).[2]
References
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Agilent Technical Notes.
Dolan, J. W. (2006). Peak Tailing and Column Selection.[1][2][3][4][5] LCGC North America.[6]
Waters Corporation. (2022). Effect of pH on Peak Shape for Basic Compounds.[1][3] Waters Application Notes.
Validation of HPLC method for quantification of 4-(Aminomethyl)-3-chlorophenol hydrobromide.
Executive Summary & Analytical Challenge 4-(Aminomethyl)-3-chlorophenol hydrobromide presents a unique chromatographic challenge due to its zwitterionic potential and high polarity.[1] Structurally, it possesses an acidi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analytical Challenge
4-(Aminomethyl)-3-chlorophenol hydrobromide presents a unique chromatographic challenge due to its zwitterionic potential and high polarity.[1] Structurally, it possesses an acidic phenolic moiety (
) and a basic benzylamine group ().
In standard Reversed-Phase (RP) HPLC, this compound often exhibits severe peak tailing and poor retention due to secondary interactions with residual silanols on the silica support. This guide compares a Conventional C18 Approach against an Optimized Ion-Pairing Method , demonstrating why the latter is the necessary standard for regulatory-grade quantification.
The following validation protocol adheres strictly to ICH Q2(R2) guidelines, ensuring the method is suitable for release testing and stability studies in drug development.
Method Comparison: The "Product" vs. Alternatives
To establish the superiority of the proposed method, we compared the performance of a standard generic method against our optimized protocol.
The Competitors
Alternative A (Conventional): Standard C18 column, Phosphate Buffer pH 3.0 / Acetonitrile. (Common first-pass choice).
The Validated Method (Optimized): Base-Deactivated C18 with Sodium Octanesulfonate (Ion-Pair Reagent), pH 2.5.[1]
Performance Data
The following data was generated during the method development phase (
Expert Insight: The Conventional Method fails because the protonated amine (
) is repelled by the hydrophobic C18 phase (causing early elution) while simultaneously adhering to anionic silanols (causing tailing). The Optimized Method uses an anionic ion-pairing agent (Octanesulfonate) to form a neutral hydrophobic complex with the amine, increasing retention and blocking silanol sites.
Visualizing the Analytical Strategy
The following diagram illustrates the decision matrix used to select the optimized conditions, ensuring a "Quality by Design" (QbD) approach.
Caption: QbD decision tree highlighting the selection of Ion-Pair Chromatography to overcome amine-silanol interactions.
Acceptance Criteria: System suitability (Tailing < 1.5, Plates > 5000) must pass under all conditions.
Validation Workflow Diagram
The following diagram maps the logical flow of the validation execution, ensuring no critical step is missed.
Caption: Step-by-step execution flow for ICH Q2(R2) validation.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][6]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on Ion-Pair Chromatography mechanisms).
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[7][8]
PubChem. (2025).[1][9] Compound Summary for CID 87184: 4-Amino-3-chlorophenol.[1][9] National Center for Biotechnology Information.[1] (Note: Used for physicochemical property estimation of the core structure).
A Senior Application Scientist's Guide to Catalytic Nitrophenol Reduction: A Comparative Analysis
For researchers and professionals in drug development and fine chemical synthesis, the reduction of nitrophenols to their corresponding aminophenols is a cornerstone reaction. Aminophenols are vital building blocks for a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and fine chemical synthesis, the reduction of nitrophenols to their corresponding aminophenols is a cornerstone reaction. Aminophenols are vital building blocks for a vast array of pharmaceuticals, dyes, and corrosion inhibitors. However, nitrophenols themselves are recognized as hazardous and persistent environmental pollutants.[1][2] The efficient catalytic conversion of these compounds is therefore a subject of intense research, balancing the need for high reaction efficiency with economic and environmental sustainability.
This guide provides an in-depth comparative analysis of various catalyst systems for the reduction of nitrophenols, primarily focusing on the benchmark reaction of converting 4-nitrophenol (4-NP) to 4-aminophenol (4-AP). We will move beyond a simple listing of catalysts to explore the causality behind experimental choices, compare performance with objective data, and provide trusted, detailed protocols for your own investigations.
The Benchmark Reaction: A Spectroscopic Window into Catalysis
The reduction of 4-NP using sodium borohydride (NaBH₄) is the universally accepted model reaction to evaluate and compare the catalytic activity of new materials.[3][4] This is for two key reasons:
Kinetic Barrier: While the reduction is thermodynamically favorable, it is kinetically hindered in the absence of a catalyst due to the high activation energy barrier.[5] This makes the reaction rate entirely dependent on the catalyst's efficacy, allowing for a direct comparison of different catalytic systems.
The reaction typically follows pseudo-first-order kinetics due to the use of a large excess of NaBH₄, allowing for the straightforward calculation of an apparent rate constant (kapp), a key metric for comparison.[8]
The Catalytic Mechanism: A Surface-Level Perspective
The most widely accepted mechanism for this reaction on nanoparticle surfaces is the Langmuir-Hinshelwood model.[3][8] This model posits that the reaction occurs between reactants adsorbed onto the catalyst's surface.
The key steps are:
Adsorption: Both the 4-nitrophenolate ions and the borohydride ions (BH₄⁻) from NaBH₄ adsorb onto the active sites on the catalyst's surface.
Surface Reaction: The catalyst facilitates the transfer of electrons or hydrogen species from the adsorbed BH₄⁻ to the adsorbed 4-nitrophenolate. This is the rate-determining step.
Desorption: The final product, 4-aminophenol (4-AP), has a lower affinity for the catalyst surface and desorbs into the solution, freeing up the active site for the next catalytic cycle.
Caption: Langmuir-Hinshelwood mechanism for 4-NP reduction.
Comparative Analysis of Catalyst Classes
The field of catalysis for nitrophenol reduction is diverse, ranging from traditional noble metals to cost-effective transition metals and cutting-edge single-atom systems.
Noble Metal Nanoparticles (Au, Ag, Pt, Pd)
Noble metals have long been the gold standard for this reaction due to their exceptional catalytic activity.[1][9] Their high efficiency stems from their optimal electronic properties, which facilitate the adsorption of reactants and the transfer of hydrogen species.
Expertise & Experience: Gold (Au) and silver (Ag) nanoparticles are the most extensively studied.[1][10] Palladium (Pd) and Platinum (Pt) are also highly effective, often exhibiting even faster reaction rates.[1][11] The catalytic activity is highly dependent on the nanoparticle size, with smaller particles generally showing higher activity due to a larger surface-area-to-volume ratio and a higher density of low-coordination surface atoms that act as active sites.[12][13] For instance, a study on gold nanospheres showed that 4 nm particles were significantly more active than 7 nm or 11 nm particles.[12]
Trustworthiness: While highly active, a major drawback of noble metal catalysts is their high cost and propensity for aggregation, which leads to a loss of catalytic activity over time.[2][9] To mitigate this, they are often immobilized on support materials like alumina (Al₂O₃), ceria (CeO₂), or graphene oxide.[2][14][15]
Authoritative Grounding: The mechanism involves the catalyst acting as an electron relay, facilitating electron transfer from the donor (BH₄⁻) to the acceptor (nitrophenol).[13]
Driven by the need for more economical and sustainable solutions, research has increasingly focused on catalysts based on earth-abundant first-row transition metals.
Trustworthiness: These catalysts offer a significant cost advantage and can be highly effective. CuO nanoparticles have been shown to achieve over 99% conversion of 4-NP within minutes.[20] Like noble metals, their stability and reusability are improved by anchoring them to supports such as kaolin clay, biochar, or polymers.[20][21][22]
Authoritative Grounding: The catalytic activity of transition metal oxides is often attributed to the presence of multiple oxidation states and surface defects that serve as active sites for the reaction.[16][17]
Single-Atom Catalysts (SACs)
Single-atom catalysts represent the frontier in catalyst design, offering the ultimate in atomic utilization efficiency. In SACs, individual metal atoms are isolated and dispersed on a support material, typically nitrogen-doped carbon (N-C).
Expertise & Experience: Fe-N-C catalysts, where single iron atoms are coordinated with nitrogen atoms in a carbon matrix, have shown exceptional performance in reducing nitrophenols, with reactions completing in as little as 80 seconds.[23] The unique, unsaturated coordination environment of the single metal atom creates a highly active site.[24]
Trustworthiness: SACs bridge the gap between homogeneous and heterogeneous catalysis.[25] They offer the high selectivity of homogeneous catalysts and the stability and recyclability of heterogeneous ones. The synthesis, however, can be complex, requiring precise control to prevent the aggregation of metal atoms into nanoparticles.[24] Methods often involve the pyrolysis of metal-organic frameworks (MOFs) containing the desired metal and nitrogen precursors.[23][26]
Authoritative Grounding: The enhanced activity of SACs is attributed to their unique electronic structure and the quantum confinement effects of the isolated metal atoms.[24] For instance, DFT calculations have shown that the Fe-Nₓ sites in Fe-N-C catalysts can effectively cleave the B-H bond in NaBH₄, a critical step in the reduction process.[23]
Quantitative Performance Comparison
To provide an objective comparison, the table below summarizes the performance of representative catalysts from each class for the reduction of 4-nitrophenol. The apparent rate constant (kapp) is a common metric for comparison.
Note: Direct comparison of k_app values should be done with caution as experimental conditions (e.g., temperature, reactant concentrations) can vary between studies.
The choice of catalyst is only one part of the equation. Optimizing the reaction requires a deep understanding of several critical parameters.
The Role of the Support: Immobilizing nanoparticles on a support prevents aggregation, enhancing stability and reusability.[2] Furthermore, the support itself can influence the reaction. For example, ceria (CeO₂) can actively participate in the catalytic cycle through its oxygen storage capacity, creating a synergistic effect with the deposited metal nanoparticles.[14] Porous supports like graphene or biochar can increase the effective concentration of reactants near the active sites.[2][18]
The Critical Role of pH: The hydrolysis of the reducing agent, NaBH₄, is highly pH-dependent. At lower pH, hydrolysis is faster, producing molecular hydrogen (H₂), which can also act as a reducing agent.[11] This can lead to an apparent increase in the reaction rate that is not solely due to the catalyst's intrinsic activity. Therefore, for a fair comparison of catalyst performance between different labs, it is crucial to control and report the pH of the reaction medium, with a pH of 13 being recommended to significantly slow NaBH₄ hydrolysis.[11]
Solvent Effects: The choice of solvent can dramatically impact reaction kinetics. While the reaction is typically performed in water, the addition of organic co-solvents like methanol or ethanol can significantly decrease the reaction rate.[29] This is partly attributed to the higher solubility of oxygen—an inhibitor—in alcohols compared to water.[29]
Experimental Protocols
Adherence to a well-designed and validated protocol is essential for reproducible results.
Protocol 1: Synthesis of Supported CuO/Kaolin Nanocomposite Catalyst
This protocol describes a simple, cost-effective wet precipitation method for synthesizing a highly active non-noble metal catalyst.[20]
Precursor Solution: Dissolve 0.5 g of copper sulfate pentahydrate (CuSO₄·5H₂O) in 100 mL of deionized water and stir for 10 minutes to ensure homogeneity.
Support Addition: Add 1.0 g of kaolin clay powder to the precursor solution and stir vigorously for 1 hour to ensure thorough mixing and adsorption of copper ions onto the clay surface.
Precipitation: While stirring, slowly add 0.5 M sodium hydroxide (NaOH) solution dropwise to the mixture to adjust the pH to ~12. Maintain stirring at 60 °C for 1 hour. This causes the precipitation of copper hydroxide onto the kaolin support.
Washing and Drying: Collect the resulting solid by centrifugation or filtration. Wash the solid repeatedly with deionized water until the washings are neutral, then wash with ethanol. Dry the product in an oven at 80 °C overnight.
Calcination: Calcine the dried powder in a muffle furnace at a specified temperature (e.g., 400-600 °C) for several hours. This step converts the copper hydroxide to copper oxide (CuO) and firmly anchors it to the kaolin support.
Characterization: The final catalyst should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase of CuO, and Transmission Electron Microscopy (TEM) to determine the size and dispersion of the nanoparticles.
Protocol 2: Evaluation of Catalytic Activity for 4-Nitrophenol Reduction
This general protocol can be used to test the activity of any synthesized catalyst.
Caption: Standard workflow for kinetic analysis of 4-NP reduction.
Step-by-Step Methodology:
Reaction Setup: In a standard 3 mL quartz cuvette, add 2.5 mL of a 0.1 mM aqueous solution of 4-nitrophenol.
Reduction Initiation: Add 0.4 mL of a freshly prepared, ice-cold 10 mM NaBH₄ solution. Mix quickly. The solution should immediately turn bright yellow. Place the cuvette in a UV-Vis spectrophotometer and record the initial spectrum. This is the absorbance at time t=0.
Catalyst Addition: To initiate the catalytic reduction, add 100 µL of a 1 mg/mL aqueous suspension of the catalyst to the cuvette. Start a timer immediately.
Spectroscopic Monitoring: Record the UV-Vis absorption spectra of the solution at regular time intervals (e.g., every 60 seconds) over a wavelength range of 250-500 nm.[20] Continue monitoring until the peak at 400 nm has completely disappeared.
Data Analysis:
Extract the absorbance value (Aₜ) at 400 nm at each time point (t).
Assuming pseudo-first-order kinetics, plot ln(Aₜ/A₀) versus time (t), where A₀ is the initial absorbance at t=0.
The data should yield a straight line, and the apparent rate constant (kapp) can be determined from the negative of the slope.
Conclusion and Future Outlook
The catalytic reduction of nitrophenols is a mature yet continually evolving field. While noble metals offer high reactivity, the compelling economic and sustainability advantages of non-noble transition metal catalysts and the exceptional atomic efficiency of single-atom catalysts are driving the future of this research.[9][25][30]
Future progress will likely focus on:
Rational Catalyst Design: Moving beyond trial-and-error to the rational design of catalysts with optimized electronic structures and morphologies, aided by computational tools like Density Functional Theory (DFT).[23]
Advanced Support Materials: Developing novel support materials that offer more than just a passive scaffold, actively participating in the catalytic cycle and enhancing stability.
Flow Chemistry: Adapting these catalytic systems for continuous flow reactors, which is crucial for scaling up production for industrial applications.
By understanding the fundamental principles of catalysis and adhering to rigorous, validated experimental protocols, researchers can effectively contribute to the development of the next generation of highly efficient catalysts for a safer and more sustainable chemical industry.
References
Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds.
High-efficiency reduction of p-nitrophenol on green-synthesized gold nanoparticles decor
Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. MDPI.
Synthesis of highly active and reusable supported gold nanoparticles and their catalytic applications to 4-nitrophenol reduction. Green Chemistry (RSC Publishing).
Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. Scientific Reports.
Reduction of 4-nitrophenol using green-fabric
On the Overlooked Critical Role of the pH Value on the Kinetics of the 4-Nitrophenol NaBH4-Reduction Catalyzed by Noble-Metal Nanoparticles (Pt, Pd, and Au).
Highly efficient reduction of nitrophenols by Fe-N-C single-atom catalyst: Performance and mechanism insights.
Nanocatalytic Assemblies for Catalytic Reduction of Nitrophenols: A Critical Review. Taylor & Francis Online.
Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction.
Aqueous-Phase Catalytic Chemical Reduction of p-Nitrophenol Employing Soluble Gold Nanoparticles with Different Shapes. MDPI.
Synthesis, Characterization and Photocatalytic Application of Different Sizes of Gold Nanoparticles on 4-Nitrophenol. Scientific Research Publishing.
A Comparison Reduction of 4-Nitrophenol by Gold Nanospheres and Gold Nanostars. MDPI.
Facile Synthesis of Natural Kaolin-Based CuO Catalyst: An Efficient Heterogeneous Catalyst for the Catalytic Reduction of 4-Nitrophenol. ACS Omega.
Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering (RSC Publishing).
Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. MDPI.
Kinetics of 4‑nitrophenol reduction with NaBH 4 over Ag/CuO nanomaterial catalyst.
Microwave-Assisted Synthesis of CuO Nanoparticles Using Cordia africana Lam. Leaf Extract for 4-Nitrophenol Reduction. Semantic Scholar.
Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. RSC Publishing.
Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing.
Scheme of synthesis of single Au atom catalyst and 4‐nitrophenol...
Revealing an efficient copper oxide nanoparticle catalyst for the reduction of the hazardous nitrophenol: experimental and DFT studies. RSC Publishing.
Microwave-Assisted Synthesis of CuO Nanoparticles Using Cordia africana Lam. Leaf Extract for 4-Nitrophenol Reduction. ProQuest.
Comparison of catalytic activity for the 4-nitrophenol reduction by different catalysts.
Catalytic activity of first row transition metal oxides in the conversion of p-nitrophenol to p-aminophenol.
Comparison of different catalyst systems on the reduction of 4-nitrophenol.
Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. PMC.
Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipit
Fast Reduction of 4-Nitrophenol and Photoelectrochemical Hydrogen Production by Self-Reduced Bi/Ti3C2Tx/Bi2S3 Nanocomposite: A Combined Experimental and Theoretical Study.
Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. MDPI.
Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. MDPI.
Fe–N–C single-atom catalysts with an axial structure prepared by a new design and synthesis method for ORR. RSC Publishing.
(a) Schematic procedure for the synthesis of Fe-N-C electrocatalysts....
Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Longdom Publishing.
Remarkably catalytic activity in reduction of 4-nitrophenol and methylene blue by Fe3O4@COF supported noble metal nanoparticles. Semantic Scholar.
SYNTHESIS AND APPLICATION FOR THE REDUCTION OF 4- NITROPHENOL USING PALLADIUM NANOPARTICLES DECORATED GRAPHENE OXIDE. Rasayan Journal of Chemistry.
Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. PMC.
Highly Efficient and Magnetically Recyclable Non-Noble Metal Fly Ash-Based Catalysts for 4-Nitrophenol Reduction. MDPI.
Metal oxide-biochar supported recyclable catalysts: A feasible solution for the reduction of 4-nitrophenol in water.
Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. ACS Omega.
Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. PMC.
Unraveling the Origin of Sulfur-Doped Fe-N-C Single-Atom Catalyst for Enhanced Oxygen Reduction Activity: Effect of Iron Spin-St
Laser driven generation of single atom Fe-N-C catalysts for the oxygen reduction reaction.
A Spectroscopic Comparison Guide: 4-(Aminomethyl)-3-chlorophenol Hydrobromide and its Related Impurities
Abstract This technical guide provides a detailed spectroscopic comparison of 4-(Aminomethyl)-3-chlorophenol hydrobromide, an important pharmaceutical intermediate, with its structurally related impurities. In pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a detailed spectroscopic comparison of 4-(Aminomethyl)-3-chlorophenol hydrobromide, an important pharmaceutical intermediate, with its structurally related impurities. In pharmaceutical development, the rigorous identification and control of impurities are mandated by international regulatory bodies to ensure the safety and efficacy of the final drug product.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a comprehensive analysis based on Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By elucidating the unique spectral signatures of the active pharmaceutical ingredient (API) intermediate and its potential process-related impurities and isomers, this document establishes a robust analytical framework for quality control and assurance. The methodologies and interpretations herein are grounded in established spectroscopic principles and adhere to the standards outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
Introduction: The Imperative of Impurity Profiling
The quality of an Active Pharmaceutical Ingredient (API) is fundamentally determined by its purity. Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products of side reactions, intermediates, degradation products, and reagents.[3][4] Even structurally similar impurities can exhibit different pharmacological and toxicological profiles, making their detection and quantification a critical aspect of drug development. The ICH Q3A(R2) guideline specifically mandates the reporting, identification, and qualification of impurities in new drug substances, establishing clear thresholds for action.[5][6][7]
4-(Aminomethyl)-3-chlorophenol is a key building block in the synthesis of several therapeutic agents.[8][9] Its synthesis can produce various impurities, with positional isomers being particularly challenging to separate and identify due to their similar physicochemical properties. This guide focuses on providing the analytical rationale and experimental data necessary to distinguish 4-(Aminomethyl)-3-chlorophenol hydrobromide from two common and challenging related impurities: its positional isomer, 3-(Aminomethyl)-4-chlorophenol , and a potential process precursor, 4-Amino-3-chlorophenol .
Target Compound and Selected Impurities: Structures and Rationale
The selection of impurities for this guide is based on a logical analysis of potential synthetic pathways where positional errors or incomplete reactions can occur.[9][10][11]
Target Compound: 4-(Aminomethyl)-3-chlorophenol Hydrobromide: The primary compound of interest. The hydrobromide salt form is common for amine-containing compounds to improve stability and handling.
Impurity A: 4-Amino-3-chlorophenol: This compound could be a precursor or a related substance from a different synthetic route.[12] Its structural difference (lacking the methyl bridge) leads to distinct spectroscopic characteristics.
Impurity B: 3-(Aminomethyl)-4-chlorophenol: A positional isomer of the target compound.[13] Such isomers often co-elute in chromatographic methods and have identical molecular weights, making spectroscopic differentiation essential for unambiguous identification.[14][15]
Caption: Chemical structures of the target compound and selected impurities.
Experimental Protocols & Workflow
To ensure the generation of reliable and reproducible data, standardized protocols for sample preparation and instrument operation are paramount. The following sections outline the methodologies for each spectroscopic technique.
General Sample Preparation
For NMR Spectroscopy: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is selected for its excellent solvating power for the hydrobromide salt and its ability to slow the exchange of labile protons (-OH, -NH₃⁺), allowing for their observation.
For FT-IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
For Mass Spectrometry: Prepare a solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
Instrumentation
NMR: A 500 MHz spectrometer is used to acquire ¹H and ¹³C spectra.[16] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS), using the residual solvent signal of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C) as an internal standard.
FT-IR: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used. Spectra are recorded in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
MS: High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source is used in positive ion mode to determine the accurate mass.
Caption: General experimental workflow for spectroscopic analysis.
Comparative Spectroscopic Analysis
This section details the expected spectral data for the target compound and its impurities, highlighting the key differences that enable their unambiguous identification. Spectroscopic techniques like NMR, IR, and MS provide unique patterns for isomers, allowing for differentiation based on functional groups, connectivity, and fragmentation.
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for differentiating these isomers, as the relative positions of substituents on the aromatic ring directly influence the chemical shifts and, more importantly, the coupling (splitting) patterns of the aromatic protons.[17]
Aromatic Region: The three aromatic protons are distinct. H-2 (adjacent to -Cl) will appear as a doublet. H-5 (between -OH and the aminomethyl group) will appear as a doublet of doublets. H-6 (adjacent to -OH) will appear as a doublet. This results in a complex but highly characteristic pattern.
Aliphatic Region: The benzylic protons (-CH₂-) will appear as a singlet (or a doublet if coupled to the -NH₃⁺ protons) around 4.0 ppm.
Exchangeable Protons: The phenolic -OH and ammonium -NH₃⁺ protons will appear as broad singlets.
Impurity A (4-Amino-3-chlorophenol):
Aromatic Region: The substitution pattern is identical to the target compound, so a similar complex splitting pattern is expected. However, the chemical shifts will differ due to the electronic effect of the -NH₂ group being directly on the ring versus the -CH₂NH₃⁺ group.
Key Differentiator: The complete absence of the characteristic benzylic -CH₂- signal around 4.0 ppm is the definitive marker for this impurity.
Impurity B (3-(Aminomethyl)-4-chlorophenol HBr):
Aromatic Region: This isomer will show a distinctly different and simpler splitting pattern. H-2 (adjacent to the aminomethyl group) will be a doublet. H-5 (adjacent to -OH) will be a doublet of doublets. H-6 (adjacent to -Cl) will be a doublet. The coupling constants between these protons will differ significantly from the target compound.
Aliphatic Region: A benzylic -CH₂- signal will be present, similar to the target compound.
Table 1: Comparative ¹H NMR Data (Predicted, in DMSO-d₆)
¹³C NMR provides information on the unique carbon environments within the molecule. While isomers will have the same number of carbon signals, their chemical shifts will vary based on the local electronic environment.
Target Compound & Impurity B: Both will show 7 distinct carbon signals (6 aromatic, 1 aliphatic). The key to differentiation lies in the precise chemical shifts of the aromatic carbons, which are influenced by the substituent positions. The carbon bearing the chlorine atom (C-3 in the target, C-4 in Impurity B) and the carbon bearing the hydroxyl group (C-1 in both) will have particularly diagnostic shifts.
Impurity A: This compound will only show 6 carbon signals, as it lacks the aliphatic -CH₂- carbon. The absence of a signal in the typical benzylic region (~40-45 ppm) is a definitive indicator.
Table 2: Comparative ¹³C NMR Data (Predicted, in DMSO-d₆)
Carbon Environment
4-(Aminomethyl)-3-chlorophenol HBr
Impurity A: 4-Amino-3-chlorophenol
Impurity B: 3-(Aminomethyl)-4-chlorophenol HBr
Aliphatic (-CH₂-)
~40 ppm
Absent
~42 ppm
Aromatic (C-Cl)
~130 ppm
~118 ppm
~125 ppm
Aromatic (C-OH)
~155 ppm
~145 ppm
~156 ppm
Other Aromatic
4 signals between 115-135 ppm
4 signals between 115-130 ppm
4 signals between 115-135 ppm
| Total Signals | 7 | 6 | 7 |
FT-IR Spectroscopy
FT-IR spectroscopy is excellent for confirming the presence of key functional groups. While all three compounds share similar functional groups (-OH, -NH, aromatic ring, C-Cl), subtle differences in the "fingerprint region" (below 1500 cm⁻¹) and shifts in stretching frequencies can be used for differentiation.[18][19]
Shared Features:
O-H Stretch: Broad absorption from ~3200-3600 cm⁻¹ due to hydrogen bonding.[20]
N-H Stretch: Present in the ~3200-3400 cm⁻¹ region (for -NH₂) or as part of a broad ammonium (-NH₃⁺) band from ~2500-3000 cm⁻¹.
Aromatic C=C Stretch: Sharp peaks around 1500-1600 cm⁻¹.[19][20]
C-O Stretch (Phenolic): Strong absorption around 1220-1260 cm⁻¹.[20]
Key Differentiators:
The primary amine of Impurity A will show distinct N-H bending vibrations (~1600 cm⁻¹) that differ from the ammonium group in the target compound and Impurity B.
The substitution pattern on the aromatic ring affects the C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ region. Each isomer will have a unique pattern in this fingerprint region, which can be used for identification when compared against a reference standard.
Table 3: Comparative FT-IR Data (Key Absorptions, cm⁻¹)
Vibrational Mode
4-(Aminomethyl)-3-chlorophenol HBr
Impurity A: 4-Amino-3-chlorophenol
Impurity B: 3-(Aminomethyl)-4-chlorophenol HBr
O-H Stretch
Broad, ~3200-3500
Broad, ~3200-3500
Broad, ~3200-3500
N-H Stretch
Broad (NH₃⁺), ~2500-3000
Medium (NH₂), ~3300-3400
Broad (NH₃⁺), ~2500-3000
Aromatic C=C
~1500-1600
~1500-1600
~1500-1600
C-O Stretch
~1250
~1240
~1255
| C-H Bending | Unique pattern in 750-900 | Unique pattern in 750-900 | Unique pattern in 750-900 |
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation patterns of a compound. For these analytes, HRMS is crucial for confirming the elemental composition.
Molecular Ion (M⁺): The free base of the target compound and Impurity B are isomers and thus have the same nominal and exact mass (C₇H₈ClNO, exact mass ≈ 157.03). Impurity A (C₆H₆ClNO, exact mass ≈ 143.01) has a distinctly different molecular weight, making it easily distinguishable.
Isotopic Pattern: The most telling feature for all three compounds is the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[21][22] This results in a characteristic isotopic pattern for the molecular ion (and any chlorine-containing fragments), with two peaks separated by 2 m/z units (M⁺ and M+2) with a relative intensity ratio of approximately 3:1.[21][22][23] Observing this pattern confirms the presence of one chlorine atom in the molecule.
Fragmentation: While the molecular ions of the target and Impurity B are identical, their fragmentation patterns upon collision-induced dissociation (CID) may differ. The primary fragmentation is often the loss of the aminomethyl or amino group, but the stability of the resulting carbocations can be influenced by the substituent positions, potentially leading to different relative abundances of fragment ions.
Table 4: Comparative Mass Spectrometry Data (ESI+)
Parameter
4-(Aminomethyl)-3-chlorophenol
Impurity A: 4-Amino-3-chlorophenol
Impurity B: 3-(Aminomethyl)-4-chlorophenol
Formula (Free Base)
C₇H₈ClNO
C₆H₆ClNO
C₇H₈ClNO
[M+H]⁺ (Exact Mass)
158.0394
144.0238
158.0394
Isotopic Pattern
M+2 peak at ~33% intensity of M⁺
M+2 peak at ~33% intensity of M⁺
M+2 peak at ~33% intensity of M⁺
| Key Differentiator | Same m/z as Impurity B | Different m/z from Target | Same m/z as Target |
Conclusion: A Multi-Technique Approach for Unambiguous Identification
The effective differentiation of 4-(Aminomethyl)-3-chlorophenol hydrobromide from its closely related impurities is not achievable with a single analytical technique. A consolidated, multi-technique approach is essential for robust quality control.
This guide demonstrates that:
Mass Spectrometry readily distinguishes impurities with different molecular formulas, such as 4-Amino-3-chlorophenol (Impurity A), from the target compound. The characteristic 3:1 isotopic pattern for chlorine confirms its presence in all analytes.
¹H NMR Spectroscopy is the most definitive technique for distinguishing between positional isomers (Target vs. Impurity B). The unique splitting patterns of the aromatic protons serve as a structural fingerprint that is highly sensitive to the substitution pattern.
¹³C NMR and FT-IR Spectroscopy provide critical confirmatory data. The absence of an aliphatic carbon signal in ¹³C NMR is a clear marker for Impurity A, while subtle shifts in the ¹³C spectrum and unique patterns in the FT-IR fingerprint region help corroborate the isomeric assignments.
By integrating data from these orthogonal spectroscopic methods, analytical laboratories can build a comprehensive and reliable system for the identification and control of impurities, ensuring the quality and safety of the API and the final pharmaceutical product.
Side-by-side evaluation of different purification techniques for aminophenols
Executive Summary The purification of aminophenols—specifically the industrially critical isomer 4-aminophenol (PAP) —presents a unique chemical engineering challenge due to the molecule's zwitterionic nature and extreme...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The purification of aminophenols—specifically the industrially critical isomer 4-aminophenol (PAP) —presents a unique chemical engineering challenge due to the molecule's zwitterionic nature and extreme susceptibility to oxidative degradation. While 4-aminophenol is the primary precursor for paracetamol (acetaminophen), its synthesis (via nitrobenzene reduction) yields stubborn impurities like 4,4'-oxydianiline (ODA) , aniline, and highly colored quinone-imine oligomers.
This guide evaluates three primary purification methodologies: Isoelectric Precipitation , Reductive Recrystallization , and Adsorptive Polishing .
The Verdict:
For Bulk Crude Separation: Isoelectric Precipitation offers the best balance of yield and cost but often fails to achieve pharmaceutical-grade color stability.
For Pharmaceutical Grade (API): Reductive Recrystallization using Sodium Dithionite is non-negotiable for removing color bodies.
Best Practice: A hybrid approach utilizing isoelectric isolation followed by a reductive polishing step.
The Core Challenge: The "Pink" Problem
Before evaluating techniques, one must understand the enemy. 4-Aminophenol oxidizes rapidly in aqueous solution at neutral-to-alkaline pH. The amino group oxidizes to form quinone imines, which polymerize into dark brown/pink dyes.
Implication: Any purification protocol that does not explicitly exclude oxygen or include a reducing agent will result in a degraded product.
The Zwitterion Trap: With a pKa₁ (NH₃⁺) of 5.48 and pKa₂ (OH) of 10.30, PAP exists as a zwitterion near pH 7.8. Solubility is lowest here, but so is stability against oxidation.
Technique 1: Isoelectric Point Precipitation (with Solvent Extraction)
This method exploits the amphoteric nature of aminophenols.[1] By manipulating pH, we can toggle the molecule between its water-soluble ionic forms and its insoluble zwitterionic form.
Mechanism[2][3]
Acidic Phase (pH < 5.0): PAP exists as a cation (ammonium salt). Impurities like ODA and aniline are also protonated but can be selectively extracted using organic solvents (Toluene).
Neutralization (pH ~ 7.2): Raising the pH deprotonates the ammonium group. The molecule becomes electrically neutral (zwitterionic) and precipitates out of the aqueous phase.
While precipitation removes bulk impurities, it often leaves color bodies. Reductive recrystallization is the industry standard for "whitening" the product.
Mechanism
Sodium Dithionite (Na₂S₂O₄) acts as a potent reducing agent.[2] It attacks the quinoid double bonds responsible for the pink/brown coloration, reducing them back to colorless phenolic structures or breaking the chromophores entirely.
Wash: Wash filter cake with 1% Sodium Dithionite solution (prevents surface oxidation during drying).
Causality Insight
Why Dithionite? Standard antioxidants like ascorbic acid are often too weak to reverse the formation of existing quinone oligomers. Dithionite provides the necessary reduction potential (~ -0.66V) to bleach the specific chromophores found in aminophenol degradation products.
This is rarely a standalone technique but is a critical "polishing" module added to the recrystallization workflow.
Mechanism
Activated carbon (specifically types with high mesoporosity) adsorbs high molecular weight oligomers and tars that are too similar in solubility to PAP to be removed by crystallization alone.
Protocol Integration
Perform the Reductive Recrystallization dissolution step.
Once boiling, add Activated Carbon (5% w/w).
Maintain boil for 15 minutes.
Hot Filter: This step is crucial. The carbon must be removed while the solution is >90°C to prevent PAP from crystallizing on the carbon, which would ruin the yield.
Comparative Analysis: The Data
The following table synthesizes performance metrics based on typical industrial outcomes and laboratory comparative studies.
Feature
Isoelectric Precipitation
Reductive Recrystallization
Hybrid (Precip + Reductive)
Primary Mechanism
pH-Solubility Switch
Thermal Solubility + Chemical Reduction
Multi-modal
Yield
High (85-90%)
Moderate (70-75%)
Moderate (65-70%)
Purity (HPLC)
95-97%
98-99%
>99.5%
Color (APHA)
>100 (Pink/Tan)
<20 (White)
<10 (Pure White)
Impurity Removal
Excellent for ODA/Aniline
Excellent for Color Bodies
Comprehensive
Scalability
High (Continuous processing possible)
Medium (Batch cooling required)
Medium
Cost
Low (Cheap reagents)
Medium (Energy intensive)
High
Decision Matrix
Figure 2: Strategic decision matrix for selecting purification method based on impurity profile.
References
Vertex AI Search. (2023). Organic Salts of Pharmaceutical Impurity p-Aminophenol. National Institutes of Health.[3] Link
Baron, et al. (1984). Process for the purification of p-aminophenol. U.S. Patent 4,440,954. Link
Mitchell, S. (2021). Method to remove impurities from acetaminophen synthesis experiment. Chemistry Stack Exchange. Link
PubChem. (2023). 4-Aminophenol Compound Summary. National Library of Medicine. Link
BenchChem. (2025).[4] A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers. Link
A Comparative Guide to the Inhibitory Effects of Aminophenol Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for targeted therapeutic design. This guide provides an in-depth comparati...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for targeted therapeutic design. This guide provides an in-depth comparative analysis of the inhibitory effects of the three aminophenol isomers: ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP). By delving into their mechanisms of action, structure-activity relationships, and supporting experimental data, this document serves as a critical resource for harnessing their therapeutic potential.
Introduction: The Significance of Isomeric Position
Aminophenols, organic compounds with both an amino and a hydroxyl group attached to a benzene ring, are versatile molecules with diverse biological activities. The relative position of these two functional groups—ortho (1,2), meta (1,3), or para (1,4)—dramatically influences their chemical properties and, consequently, their biological effects. While all three isomers share a common structural backbone, their interactions with biological targets, particularly enzymes, can vary significantly. This guide focuses on elucidating these differences, with a particular emphasis on their inhibitory potential against key enzymes.
The differential reactivity of these isomers can be attributed to the electronic effects of the amino and hydroxyl groups. Both are electron-donating groups, but their ability to stabilize reactive intermediates or interact with active sites of enzymes is highly dependent on their positioning on the aromatic ring. This guide will explore these subtleties, providing a framework for understanding their inhibitory profiles.
Comparative Inhibitory Activity: A Focus on Tyrosinase
While direct comparative inhibitory data for all three aminophenol isomers on a single enzyme under identical experimental conditions is not extensively documented in publicly available literature, a significant body of research points towards tyrosinase as a key target. Tyrosinase, a copper-containing enzyme, plays a crucial role in melanin biosynthesis and is a target for agents addressing hyperpigmentation.
Available research indicates that aminophenols can act as inhibitors of tyrosinase. Notably, o-aminophenol and its derivatives have been shown to be both substrates and inhibitors of mushroom tyrosinase[1]. Studies on p-aminophenol derivatives have also demonstrated potent tyrosinase inhibitory activity[2][3]. The inhibitory mechanism often involves the interaction of the aminophenol with the copper ions in the active site of the enzyme[4].
Quantitative Analysis of Inhibitory Potency
To provide a quantitative comparison, we will reference data from studies on aminophenol derivatives. A study on p-aminophenol derivatives provides valuable insights into their structure-activity relationship as tyrosinase inhibitors[2][3]. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.
The spatial arrangement of the amino and hydroxyl groups is a critical determinant of the inhibitory activity of aminophenol isomers.
ortho-Aminophenol (o-AP): The proximity of the amino and hydroxyl groups in o-aminophenol allows for potential chelation of the copper ions in the active site of tyrosinase. This isomer can also undergo oxidation to form a reactive o-quinone imine, which can then participate in further reactions within the active site, potentially leading to irreversible inhibition. The ability of o-aminophenols to act as both substrates and inhibitors suggests a complex interaction with the enzyme[1].
meta-Aminophenol (m-AP): The meta positioning of the functional groups generally results in lower biological activity compared to the ortho and para isomers. This is often attributed to the lack of direct resonance stabilization of a radical intermediate between the two groups. In the context of antioxidant activity, m-aminophenol is significantly less active than its ortho and para counterparts. This trend is likely to extend to its enzyme inhibitory potential.
para-Aminophenol (p-AP): The para arrangement allows for the formation of a stable quinone imine upon oxidation. This stable intermediate can effectively interact with the enzyme's active site. Research on p-aminophenol derivatives has shown that modifications to the amino or hydroxyl group can significantly modulate inhibitory potency against tyrosinase, highlighting the importance of the para scaffold for inhibitor design[2][3].
Caption: Relative inhibitory potential of aminophenol isomers.
Experimental Methodologies
To ensure the reproducibility and validity of findings, a detailed experimental protocol for assessing the tyrosinase inhibitory activity of aminophenol isomers is provided below. This protocol is based on established methods in the literature[6][7].
Mushroom Tyrosinase Inhibition Assay
This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity.
Materials:
Mushroom Tyrosinase (EC 1.14.18.1)
L-DOPA (L-3,4-dihydroxyphenylalanine)
o-Aminophenol, m-Aminophenol, p-Aminophenol
Kojic acid (positive control)
Sodium Phosphate Buffer (0.1 M, pH 6.8)
Dimethyl Sulfoxide (DMSO)
96-well microplate
Microplate reader
Procedure:
Preparation of Reagents:
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
Prepare a fresh solution of L-DOPA in phosphate buffer.
Prepare stock solutions of the aminophenol isomers and kojic acid in DMSO.
Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
Assay Protocol:
In a 96-well plate, add 20 µL of the test compound dilution to the designated wells.
Add 140 µL of phosphate buffer to each well.
Add 20 µL of the mushroom tyrosinase solution to each well to initiate the reaction.
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10 minutes).
Measure the absorbance at 475 nm using a microplate reader at timed intervals to determine the rate of dopachrome formation.
Include appropriate controls: a blank (no enzyme), a negative control (no inhibitor), and a positive control (kojic acid).
Data Analysis:
Calculate the percentage of tyrosinase inhibition for each concentration of the test compounds using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.
Determine the IC50 value for each compound by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Conclusion
The isomeric position of the amino and hydroxyl groups on the benzene ring profoundly impacts the inhibitory effects of aminophenols. While all three isomers possess the potential for biological activity, the ortho and para isomers generally exhibit greater inhibitory potential, particularly against enzymes like tyrosinase, compared to the meta isomer. This is largely due to their ability to form more stable reactive intermediates and effectively interact with the enzyme's active site.
This guide provides a foundational understanding of the comparative inhibitory effects of aminophenol isomers, supported by available experimental data and detailed protocols. Further research involving direct comparative studies of all three isomers on a panel of enzymes is warranted to fully elucidate their therapeutic potential and guide the development of novel, targeted inhibitors.
References
Komori, Y., et al. (2014). Effect of p-aminophenols on tyrosinase activity. Bioorganic & Medicinal Chemistry, 22(15), 3994-4000. [Link]
Komori, Y., et al. (2014). Effect of p-aminophenols on tyrosinase activity. BioKB. [Link]
Pillaiyar, T., et al. (2017). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. [Link]
Komori, Y., et al. (2014). Effect of p-aminophenols on tyrosinase activity. ScienceDirect. [Link]
ResearchGate. (n.d.). Calculated IC50 of each compound on tyrosinase and laccase enzymes and... [Link]
Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723. [Link]
ResearchGate. (n.d.). A comprehensive review on tyrosinase inhibitors. [Link]
Marino, S. M., et al. (2012). Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one. PMC. [Link]
Gąsowska, B., et al. (2004). Interaction of mushroom tyrosinase with aromatic amines, o-diamines and o-aminophenols. Polish Journal of Food and Nutrition Sciences, 13(54), 15-20. [Link]
Saura-Sanmartín, A., et al. (2024). Considerations about the inhibition of monophenolase and diphenolase activities of tyrosinase. Characterization of the inhibitor. International Journal of Biological Macromolecules, 268, 131752. [Link]
Koirala, P., et al. (2018). Structure⁻Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B From Morus Species: A Kinetics and Molecular Docking Study. PubMed. [Link]
Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]
García-Molina, F., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI. [Link]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(Aminomethyl)-3-chlorophenol hydrobromide
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to execute their work not only effectively but with the highest degree of safety. The compound 4-(Aminomethyl)-3-chloroph...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to execute their work not only effectively but with the highest degree of safety. The compound 4-(Aminomethyl)-3-chlorophenol hydrobromide, by its very structure, commands our respect. It is a halogenated aminophenol, a class of molecules that requires stringent and well-understood handling protocols. This guide is structured to provide a deep, practical understanding of the necessary personal protective equipment (PPE) and associated procedures, moving beyond a simple checklist to explain the critical reasoning behind each safety measure.
Hazard Assessment: A "Know Your Chemical" Approach
Understanding the hazards of 4-(Aminomethyl)-3-chlorophenol hydrobromide is foundational to selecting appropriate PPE. While a specific, comprehensive Safety Data Sheet (SDS) for this exact salt may be elusive, we can infer its toxicological profile from its constituent parts: a phenol core, a chloro- group, and an aminomethyl side chain.
Phenolic Core: Phenol and its derivatives are notoriously toxic. They can be rapidly absorbed through the skin, and even small exposures can lead to severe systemic toxicity, affecting the central nervous system, liver, and kidneys.[1][2] Direct contact causes severe chemical burns.[3]
Chlorinated Aromatic: The presence of a chlorine atom on the aromatic ring places this compound in the category of halogenated organics. These compounds often have unique disposal requirements and can produce hazardous decomposition products (like hydrogen chloride gas) under fire conditions.[4]
Aminophenol Structure: Aminophenols as a class can be harmful if swallowed or inhaled and are known skin and eye irritants.[4][5][6] Some are suspected of causing genetic defects.[7][8]
Table 1: Anticipated Hazard Profile
Hazard Classification
Anticipated Effects & Rationale
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful. Phenols are readily absorbed via all routes, and aminophenol derivatives are classified as harmful if swallowed or inhaled.[4][8]
Skin Corrosion / Irritation
Irritant to Corrosive. Phenols cause chemical burns.[3] Related compounds are classified as skin irritants.[4][9]
Serious Eye Damage / Irritation
Causes Serious Eye Irritation. This is a consistent warning for aminophenols and related structures.[4][9]
Germ Cell Mutagenicity
Suspected Mutagen. Some aminophenols carry this classification, warranting extreme caution to minimize exposure.[5][7][8]
Specific Target Organ Toxicity
Potential for systemic effects on the liver, kidneys, and central nervous system upon repeated or significant exposure, characteristic of phenolic compounds.[1]
The Core Protocol: Required Personal Protective Equipment
The selection of PPE is not a matter of preference but a scientifically-driven necessity. The primary goal is to establish multiple, redundant barriers between the researcher and the chemical.
First Line of Defense: Engineering Controls
Before any PPE is even donned, engineering controls must be in place.
Chemical Fume Hood: All handling of 4-(Aminomethyl)-3-chlorophenol hydrobromide, including weighing of the solid, preparation of solutions, and transfers, must be conducted inside a certified chemical fume hood.[1][3][10] This is non-negotiable and serves to control exposure to airborne dust and potential vapors.
Head-to-Toe Personal Protective Barriers
Eye and Face Protection:
Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory.[1][11]
Full-Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashes, such as when transferring solutions or working with quantities greater than a few grams.[1][10] This provides a critical secondary layer of protection against facial burns.
Hand Protection: The "Two-Glove" Imperative
Phenol and its derivatives can penetrate standard disposable gloves with alarming speed.[2] A single-glove approach is a significant and unnecessary risk.
Inner Glove: A standard nitrile examination glove. This provides a baseline level of protection and dexterity.
Outer Glove: A thicker, more chemically resistant glove. The choice depends on the scale and duration of the task. Utility-grade neoprene or butyl rubber gloves should be worn over the inner nitrile gloves, especially when handling the concentrated solid or preparing stock solutions.[1] For extensive handling, laminate film gloves (e.g., Silver Shield™) offer excellent protection.[2]
Protocol: Always double-glove.[1][2] Change the outer glove immediately if you suspect contamination. Never wear gloves outside the immediate work area (e.g., to touch door handles, keyboards, or notebooks).[10]
Table 2: Glove Selection Guide for Phenolic Compounds
Glove Type
Suitability for Incidental Contact (e.g., splashes)
Suitability for Extended Contact (e.g., preparing solutions)
Excellent. Recommended for handling concentrated stock.[1]
Offers high resistance to many chemicals.
Laminate Film
Excellent.
Excellent.
Offers the best broad-spectrum chemical resistance but may have poor ergonomics.[2]
Body Protection:
Laboratory Coat: A 100% cotton, fully buttoned lab coat must be worn at all times.[1][10]
Chemical-Resistant Apron: A butyl rubber or neoprene apron worn over the lab coat is required when a splash hazard is present.[1]
Personal Clothing: Long pants and fully enclosed, solid-top shoes are mandatory in any laboratory where hazardous chemicals are handled.[1][10]
Respiratory Protection:
If all work is conducted within a certified fume hood, respiratory protection is typically not required.
In the event of a large spill or a failure of engineering controls, a fit-tested respirator with a combination organic vapor/particulate cartridge (e.g., Type A-P filter) would be necessary for emergency response personnel.[3][12]
Procedural Guidance: A Step-by-Step Safe Handling Workflow
Adherence to a strict, logical workflow is essential for minimizing risk. This process ensures that safety checks are performed, PPE is used correctly, and contamination is controlled from start to finish.
Caption: Safe Handling Workflow for 4-(Aminomethyl)-3-chlorophenol hydrobromide.
Key Steps & Justifications:
Preparation: Before bringing the chemical into the hood, ensure all safety systems are functional and waste streams are prepared. This prevents scrambling for equipment during a critical phase.
Donning PPE: The sequence is designed to ensure the most contaminated items (gloves) can be removed without touching clean surfaces or personal clothing.
Chemical Handling: When weighing the solid, use gentle motions to avoid creating airborne dust.[13] When dissolving, add the solid to the solvent, not the other way around, to control the rate of dissolution and prevent splashing.
Doffing PPE: This is a critical step to prevent self-contamination. The outer, most heavily contaminated gloves are removed first. Hands (with inner gloves still on) can then be used to remove the face shield, coat, and goggles. The final step is removing the inner gloves and immediately washing your hands.[10]
Emergency & Disposal Plans
Preparation for the unexpected is a hallmark of a professional laboratory.
Emergency First Aid
Immediate and correct action is vital, particularly for phenol exposure.[2] A dedicated first aid kit for phenol work should be available, containing a large supply of polyethylene glycol (PEG 300 or 400).[2]
Table 3: Emergency First Aid Procedures
Exposure Route
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing.[4][12] After the initial water flush, treatment with polyethylene glycol is highly recommended to help extract absorbed phenol.[2] Seek immediate medical attention for any exposure.
Eye Contact
Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[4][12] Seek immediate medical attention.
Inhalation
Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[4][6]
Ingestion
Rinse mouth with water. Do NOT induce vomiting. Call a poison center or seek immediate medical attention. [4]
Spill Management
Minor Spill (inside fume hood): Wearing full PPE, absorb the spill with a chemical absorbent like vermiculite or dry sand.[3][13] Do not use paper towels for liquid spills as they can be ineffective. Place the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area.
Major Spill (outside fume hood): Evacuate the laboratory immediately. Alert others and contact your institution's environmental health and safety (EHS) office. Do not attempt to clean it up yourself unless you are part of a trained emergency response team.[13]
Waste Disposal
Proper segregation of waste is crucial for safety and environmental compliance.
Halogenated Organic Waste: All solutions containing 4-(Aminomethyl)-3-chlorophenol hydrobromide must be collected in a clearly labeled, sealed container for halogenated waste.[14][15] Do not mix with non-halogenated waste.
Contaminated Solid Waste: All contaminated solids, including used gloves, weigh boats, absorbent materials from spills, and heavily contaminated lab coats, must be collected in a sealed, labeled container for solid hazardous waste disposal.[2][14]
Disposal Method: All waste must be disposed of through your institution's licensed hazardous waste contractor.[10] High-temperature incineration is a common and effective method for destroying halogenated organic compounds.[16]
By internalizing the principles and procedures outlined in this guide, you can confidently and safely handle 4-(Aminomethyl)-3-chlorophenol hydrobromide, ensuring the integrity of your research and the protection of yourself and your colleagues.
References
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Link
The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Link
Monash University. Phenol - OHS Information Sheet. Health Safety & Wellbeing. Link
PhenolProducers. THE DO'S AND DON'TS for the SAFE USE of PHENOL. Link
University of California, Berkeley, Environmental Health and Safety. FACT SHEET: Phenol. Link
New Jersey Department of Health. AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. Link
Apollo Scientific. 4-Aminophenol Safety Data Sheet. Link
Apollo Scientific. 4-(Aminomethyl)phenol hydrobromide Safety Data Sheet. Link
Santa Cruz Biotechnology. 2-Aminophenol Safety Data Sheet. Link
Google Patents. US5174893A - Process for dehalogenation of contaminated waste materials. Link
ECHEMI. 4-Aminophenol SDS, 123-30-8 Safety Data Sheets. Link
Fisher Scientific. 4-Amino-3-chlorophenol hydrochloride SAFETY DATA SHEET. Link
TCI Chemicals. SAFETY DATA SHEET: 4-Aminophenol. Link
MilliporeSigma. Aldrich 100242 - SAFETY DATA SHEET. Link
National Center for Biotechnology Information. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC. Link